The predominant form of chromium(III) acetate is not a simple monomeric compound but a basic acetate with the formula [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺, where a central oxo group (O²⁻) is bridged by three chromium(III) ions. Each pair of chromium atoms is further connected by two acetate ligands in a bridging fashion, and the coordination sphere of each octahedral chromium center is completed by a terminal water ligand [1] [2].
Key Structural Features:
This trinuclear cation can form salts with various anions, such as chloride and nitrate. The data often reported, including a melting point of 1,152 °C, is for the chloride salt hydrate, [Cr₃O(O₂CCH₃)₆(OH₂)₃]Cl·(H₂O)₆ [1].
The trinuclear structure is confirmed through a combination of analytical techniques. The following table summarizes the key methods and the specific structural information they provide.
| Technique | Key Information Obtained | Experimental Observations/Protocol Details |
|---|---|---|
| X-ray Crystallography | Definitive molecular structure and confirmation of the oxo-centered trinuclear motif [4]. | Resolved the structure of a DMSO-derivative complex, correcting the previously proposed axial position of water ligands to an equatorial one [4]. |
| Paramagnetic ²H NMR | Identification and quantification of the trinuclear complex in solution; study of formation and degradation kinetics [3] [2]. | Uses deuterated carboxylates (e.g., CD₃COO⁻). Signals are sharper than in ¹H NMR. The methyl deuterons of the acetate ligands appear as a single, sharp peak [2]. |
| FT-IR Spectroscopy | Identification of acetate binding modes (ionic, unidentate, bidentate, bridging) [3]. | Peaks are assigned based on the appearance and disappearance of specific vibrations correlated with the binding mode of the acetate groups [3]. |
| Mass Spectrometry (FAB) | Confirmation of the trinuclear assembly's molecular weight and existence in solution [3]. | Used to confirm the presence of the cyclic chromium trimer ion in solution [3]. |
| Ion Exchange Chromatography | Separation of complexes based on ionic charge [3]. | Used to separate different chromium acetate complexes, supporting the presence of a cationic species like [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺ [3]. |
| Magnetic Susceptibility | Measurement of antiferromagnetic exchange between chromium centers [4]. | Data fitted using the Van Vleck equation for a spin dimer model, yielding an exchange constant (J) that confirms strong antiferromagnetic coupling within the trimer [4]. |
The complex is commonly prepared from the reaction of a chromium(III) source, such as chromium nitrate or chloride, with acetic acid/sodium acetate under heating [5] [2]. A key intermediate in the formation is believed to be a dinuclear chromium complex featuring hydroxo and carboxylate bridges. The conversion of this dinuclear intermediate into the final trinuclear product can be monitored by ²H NMR spectroscopy [2].
The following diagram illustrates the general experimental workflow for synthesizing and characterizing the this compound trinuclear complex:
Synthesis and analysis workflow for the trinuclear complex.
Understanding the stability of the [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺ cluster in biological contexts is critical for assessing its potential applications.
The table below summarizes the core differences between the commonly encountered forms of these compounds.
| Feature | Basic Chromium Acetate (Common Form) | Simple Chromium(III) Acetate / "Chromium Triacetate" |
|---|---|---|
| Preferred Name | This compound hydrate; basic chromium acetate [1] [2] | Chromium triacetate; Chromic acetate [3] [4] |
| Chemical Formula | Often represented as [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺ [1] [5] | C₆H₉CrO₆ (for the monomeric Cr(C₂H₃O₂)₃ unit) [3] [4] |
| Molecular Structure | Trinuclear, oxo-bridged cluster [1] [6] | Theoretical simple, mononuclear structure [2] |
| Primary Hazard | Threat to the environment [3] | Information not specified in search results |
| Appearance | Grayish-green to bluish-green solid [1] [3] | Blue-violet or gray-violet crystalline powder [2] [3] |
| Stability | Stable, well-defined structure [1] [6] | Decomposes under ambient conditions [2] |
| Commercial Reality | The predominant and commercially significant form [1] [2] [6] | Ill-defined; a simple mononuclear Cr(III) acetate is not commonly encountered [1] [2] |
Commercial "this compound" is typically the basic chromium acetate form. This compound is not a simple salt but a coordination complex with a triangular trinuclear core, where three chromium (Cr³⁺) ions are bridged by a central oxygen atom and six acetate groups [1] [6]. This is the structurally well-defined material widely used in industry and research [1] [2].
The term "chromium triacetate" is often used synonymously, but it can imply a theoretical, simple monomeric compound (Cr(CH₃COO)₃). This simple form is not commonly found; evidence for its existence is scarce, and it tends to be unstable, readily decomposing and forming polynuclear complexes like the basic form [1] [2].
The following method, adapted from a patent [7], outlines a practical synthesis for basic chromium acetate. This protocol highlights the use of chromium oxide (CrO₃) and an initiator, differing from traditional routes that use chromium sulfate and sodium acetate.
Objective: To prepare basic chromium acetate in a particulate form that is easy to separate and dry [7].
Materials and Reagents:
Procedure:
The complex nature of chromium acetate solutions requires robust analytical techniques to identify the various species present. The following workflow outlines a standard approach for separation and analysis, based on the studies found [2] [5].
To quantify the kinetic stability of the basic chromium acetate cluster, which is critical for understanding its biological behavior, you can study its breakdown with biologically relevant ligands [5].
Objective: To determine the kinetics of the breakdown of the [Cr₃O(OAc)₆]⁺ cluster in the presence of ligands like glycine or aspartic acid [5].
Procedure:
The basic chromium acetate cluster is not only an industrial chemical but also a subject of biological interest, particularly in studies of chromium supplementation and metabolism.
For researchers, especially in drug development, understanding the safety profile is essential.
The following table summarizes the core chemical and physical properties of Chromium(III) Acetate Hydroxide, which is consistent with the basic acetate hydrate form.
| Property | Details |
|---|---|
| Common Names | Chromic acetate; this compound hydrate; Basic chromium acetate [1] [2] [3] |
| CAS Registry No. | 39430-51-8 [3] |
| Molecular Formula (common) | Often represented as Cr₃(OH)₂(CH₃COO)₇ or C₁₄H₃₂Cr₃O₁₆ [2] [3] |
| IUPAC Name | This compound hydrate [1] |
| Appearance | Dark blue to blueish-green or grayish-green powder [1] [2] |
| Solubility in Water | 675 g/L at 20°C [2] |
| Melting Point | > 400 °C (decomposes to Chromium oxide) [2] |
| Density | ~1.28 - 1.662 g/cm³ [1] [2] |
The provided search results detail a modern preparation method that offers advantages over traditional routes using sodium acetate and chromium sulfate [4].
Title: Preparation of Chromium Acetate via Reaction of Chromic Oxide with Acetic Acid [4]
This method is noted for its operational convenience, suitability for industrial scale-up, and production of a high-purity, low-dust particulate product [4].
The defining feature of this compound is its trinuclear "basic acetate" structure, which it shares with similar compounds of iron and manganese [1].
Structure of the basic chromium acetate trimer core.
The unique structure of this compound hydroxide makes it valuable in several fields:
The distinctive trinuclear structure of this compound hydrate is key to its chemical behavior and utility. The synthesis protocol offers a reliable path for its production.
The table below summarizes the core structural features of the characterized basic chromium(III) acetate.
| Feature | Description |
|---|---|
| Common Form | Basic chromium acetate; a family of salts with the trichromium cation [1]. |
| Molecular Formula | Commonly represented as [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺ for the cation [1] [2]. |
| Chromium Core | Trinuclear, triangular assembly of three Cr(III) ions [1] [2]. |
| Key Bridging Ligand | A single, triply bridging oxo ligand (O²⁻) at the center of the chromium triangle [1]. |
| Other Ligands | Six acetate ligands bridging each edge of the triangle, and three terminal water ligands [1]. |
Technical reviews note that "little evidence exists for a simple this compound, i.e. lacking the oxo ligand" [1]. The Wikipedia entry, which references a study in the Journal of Chemical Education, directly addresses this question in its title: "Chromium (III) Acetate, Chromium (III) Acetate Hydroxide, or µ3-Oxo-esakis-(µ2-acetato-O,O') - triaqua-trichromium (III) Acetate? Determining the Structure of a Complex Compound..." [1]. This indicates that the identity of the compound is fundamentally tied to its oxo-centered structure.
For researchers aiming to confirm this structure, the following diagram outlines the key experimental and analytical steps.
Experimental workflow for structural confirmation
The methodology for establishing this structure is consistent across the literature:
For scientists in drug development or materials science, this structural information is critical because the properties of this compound—such as its solubility, reactivity, and catalytic action in processes like dyeing and tanning—are directly dictated by its oxo-bridged trinuclear form [2]. The high stability of this structure also differentiates it from more labile chromium compounds.
The fundamental building block of basic this compound is a cationic complex with the formula [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺ [1]. This structure consists of the following key features:
This structure is not a simple Cr(CH₃COO)₃ salt, and evidence for such a simple monomeric form is lacking [1].
The table below summarizes key structural parameters for basic this compound and, for comparison, chromium(II) acetate, which has a different dinuclear structure.
| Property | Basic this compound | Chromium(II) Acetate (Dihydrate) |
|---|---|---|
| Molecular Unit | Trinuclear cation [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺ [1] | Dinuclear molecule Cr₂(O₂CCH₃)₄(H₂O)₂ [2] |
| Chromium Oxidation State | +3 [1] | +2 [2] |
| Primary Bridging Ligand | µ₃-oxo ion [1] | Four µ-acetate ions [2] |
| Metal-Metal Interaction | Connected via oxo bridge | Quadruple Cr–Cr bond [2] |
| Cr···Cr Distance | Information not specified in search results | ~236.2 pm (in dihydrate) [2] |
| Coordination Geometry | Octahedral for each Cr³⁺ [1] | Octahedral for each Cr²⁺ [2] |
| Magnetic Properties | Information not specified in search results | Diamagnetic (due to metal-metal bond) [2] |
Basic this compound This compound has been prepared using a method dating back to 1909 [1]. A modern patent describes a synthesis involving the reaction of chromic oxide (CrO₃) with acetic acid in water in the presence of an initiator (an aminated compound) at 70–80 °C [3].
Chromium(II) Acetate This derivative is typically prepared by first reducing an aqueous solution of a Cr(III) salt with zinc to form a blue Cr²⁺ solution. Subsequent treatment with sodium acetate causes the immediate precipitation of chromium(II) acetate dihydrate as a bright red powder [2]. [ \text{2 Cr³⁺ + Zn → 2 Cr²⁺ + Zn²⁺} ] [ \text{2 Cr²⁺ + 4 CH₃COO⁻ + 2 H₂O → Cr₂(O₂CCH₃)₄(H₂O)₂} ]
The anhydrous form can be obtained by heating the dihydrate at 100 °C, but it is particularly sensitive to oxygen [2].
Several analytical techniques are used to confirm the structure of basic chromium acetate in solution and solid state:
It is crucial to distinguish basic this compound from chromium(II) acetate, as they are fundamentally different compounds. The following diagram illustrates their core structural differences.
Structural relationships between different chromium acetates.
Chromium-based catalysts represent a cornerstone of industrial polyolefin production, with the Phillips chromium catalyst currently producing over 10 million tons of high-density polyethylene (HDPE) annually worldwide [1]. Among various chromium precursors, chromic(III) acetate has emerged as the most common commercial source of chromium used in catalyst manufacture due to its favorable handling characteristics and performance [2] [1]. These catalysts are particularly valued for producing polyethylene with ultra-broad molecular weight distribution (polydispersity index >10) and a unique combination of mechanical properties ideal for blow-molding applications such as containers, fuel tanks, and high-grade pipe materials [1] [3].
The fundamental purpose of chromium catalyst activation is to transform the supported chromium species into active sites for ethylene polymerization through a carefully controlled thermal process that achieves both dehydroxylation of the catalyst support and oxidation of trivalent chromium Cr(III) to hexavalent Cr(VI), followed by stabilization of the Cr(VI) form [4]. When subsequently exposed to ethylene, these activated sites undergo reduction to lower valence states and form the active centers that polymerize ethylene without requiring organometallic cocatalysts - a unique characteristic known as "self-alkylation" [1].
The foundation of an effective chromium catalyst begins with proper support preparation:
The incorporation of chromium onto the support follows this optimized procedure:
The final catalyst precursor typically contains 0.2-2.0% chromium by weight, with approximately 1% being most common in commercial applications [4].
Activation transforms the catalyst into its active form through controlled thermal treatment:
Table 1: Thermal Activation Parameters for Chromium Catalysts
| Parameter | Stage 1 | Stage 2 | Stage 3 (Optional) |
|---|---|---|---|
| Temperature | 300-600°C | 600-900°C | 800-1000°C |
| Ramp Time | 1-3 hours | 0-3 hours | 0-2 hours |
| Hold Time | 1-20 hours | 1-10 hours | 1-5 hours |
| Atmosphere | Dry air | Dry air | Oxidizing atmosphere |
| Purpose | Dehydration | Cr(III) to Cr(VI) oxidation | Stabilization |
The activation can be performed in various equipment including fluidized bed activators, rotary calciners, or static pan dryers [4]. The critical requirement throughout the process is maintaining a moisture-free atmosphere, as water vapor promotes decomposition of the active Cr(VI) species back to Cr(III) [4]. Following activation, the catalyst is cooled under dry air or nitrogen and transferred to storage containers under anhydrous conditions.
The entire activation procedure has been optimized from traditional 36-hour cycles to less than 30 hours through multi-stage programming while maintaining Cr(VI) content above 0.4% by weight (40% conversion), which is considered commercially acceptable [4].
For HDPE production using slurry polymerization:
For selective trimerization using modified chromium catalysts:
For producing LLDPE with controlled branching:
Table 2: Analytical Techniques for Catalyst Characterization
| Technique | Application | Key Parameters |
|---|---|---|
| Thermogravimetric Analysis (TGA) | Dehydration profiling, weight loss during activation | Temperature ramps, isothermal holds [4] |
| X-ray Absorption Spectroscopy (XAS) | Oxidation state determination, local structure | XANES, EXAFS [3] |
| UV-Vis Spectroscopy | Cr(VI) quantification, coordination environment | Absorption at ~380 nm [3] |
| EPR Spectroscopy | Detection of paramagnetic Cr species | Cr(III), Cr(V) signals [3] |
| Raman Spectroscopy | Surface chromate species identification | Bands at 850-900 cm⁻¹ [3] |
Common challenges and solutions in chromium catalyst applications:
The following diagram illustrates the complete preparation and application workflow for this compound polymerization catalysts:
This compound-based catalysts continue to be indispensable in polyolefin manufacturing due to their unique ability to produce polyethylene with desirable mechanical properties without requiring cocatalysts. The protocols outlined provide researchers with a comprehensive framework for catalyst preparation, activation, and application. Recent advances have focused on reducing activation time from 36 to under 30 hours while maintaining performance [4], developing selective trimerization systems with >99% 1-hexene selectivity [6], and enhancing fundamental understanding through advanced characterization techniques [3]. Future developments will likely address environmental considerations through non-chromium alternatives [1] and further optimization of support interactions to control polymer architecture.
The crosslinking of carboxylated polyacrylamide using chromium (III) acetate represents a fundamental chemical process for creating three-dimensional polymer networks with significant applications in pharmaceutical development and biomedical engineering. This crosslinking mechanism relies on the coordination complex formation between chromium (III) cations and carboxylate groups pendant on the polymer backbone, resulting in stable hydrogels with tunable physical properties. The resulting crosslinked structures exhibit enhanced mechanical strength, controlled swelling behavior, and responsive drug release characteristics that make them particularly valuable for controlled drug delivery systems.
The specificity of chromium (III) for carboxylate groups has been clearly demonstrated through 13C NMR studies, which show that amide units remain uninvolved in direct coordination with the cation, allowing for precise engineering of the crosslinking density based on the carboxylic acid content of the polymer [1]. This crosslinking approach enables researchers to develop hydrogel systems with predetermined physical characteristics and controlled degradation profiles essential for pharmaceutical applications ranging from oral drug delivery to implantable therapeutic systems.
The crosslinking reaction between chromium (III) acetate and carboxylated polyacrylamide occurs through a coordination complex formation where the chromium (III) cation serves as a multidentate central ion that coordinates with multiple carboxylate groups from different polymer chains. Research employing 13C NMR spectroscopy has conclusively demonstrated that the driving force of this interaction is the selective complex formation between chromium (III) cations and carboxylate groups, while the amide functional groups do not participate in any specific interaction with the cation [1] [2]. This specificity allows for precise control over the crosslinking process by modulating the density of carboxylate groups in the polymer structure.
The stoichiometry of the complex varies depending on the reagent ratios, with the chromium (III) cation typically coordinating with two or three carboxylate groups to form the crosslinking points within the polymer network [1]. This coordination geometry creates the three-dimensional network of crosslinked macromolecules that characterizes the resulting hydrogel. The formation of polynuclear olation complex ions of chromium has been observed in related systems, where these complexes exhibit properties distinct from either the chromium salt or the polymer alone, leading to enhanced stability and functionality of the resulting hydrogel [3].
Figure 1: Coordination Mechanism of Chromium (III) Acetate with Carboxylated Polyacrylamide. The chromium (III) cation (Cr³⁺) forms coordination bonds with carboxylate groups from different polymer chains, creating a three-dimensional crosslinked network. Each chromium ion typically coordinates with 2-3 carboxylate groups, with amide groups remaining uninvolved in the crosslinking process.
In more sophisticated systems, researchers have developed compound crosslinking agents such as the chromium (III)-phenol-formaldehyde resin prepolymer (PRP) complex, which demonstrates that the crosslinking reaction between Cr³⁺-PRP complex and polymer is not simply a superposition of individual reactions but represents a distinct chemical pathway with unique properties [3]. These complex crosslinking systems can exhibit enhanced thermal stability and improved performance under challenging environmental conditions, including high salinity environments (up to 70,000 mg/L salt concentration), significantly expanding their potential applications in pharmaceutical formulations that must withstand physiological saline conditions [3].
The formation of these polynuclear olation complexes creates a crosslinking system with properties different from either component alone, enabling the development of hydrogels with tailored swelling behaviors, mechanical properties, and drug release profiles optimized for specific therapeutic applications [3]. This advanced understanding of the crosslinking mechanism allows researchers to precisely engineer hydrogel systems for particular pharmaceutical needs, from transdermal drug delivery to gastrointestinal retention systems.
The properties of chromium (III) crosslinked carboxylated polyacrylamide hydrogels are influenced by multiple interconnected parameters that must be carefully controlled to achieve the desired functional characteristics for pharmaceutical applications. The table below summarizes the key parameters and their quantitative effects on hydrogel properties, compiled from experimental data across multiple studies.
Table 1: Key Parameters Influencing Chromium (III) Acetate Crosslinking of Carboxylated Polyacrylamide
| Parameter | Optimal Range | Effect on Crosslinking | Impact on Hydrogel Properties |
|---|---|---|---|
| Chromium (III) to Carboxylate Ratio | 1:2 to 1:3 (Cr³⁺:COO⁻) | Determines crosslinking density; higher ratios increase coordination sites [1] | Increased mechanical strength but reduced swelling capacity at higher densities |
| Polymer Concentration | 2-5% (w/v) | Higher concentration increases chain entanglement | Enhanced mechanical properties but increased viscosity challenges processing [4] |
| Solution pH | 5.0-7.0 | Affects carboxylate ionization; higher pH increases COO⁻ availability [4] | Higher swelling at alkaline pH due to electrostatic repulsion of ionized groups |
| Temperature | 45-60°C | Accelerates crosslinking kinetics | Faster gelation time but potential for non-uniform network at very high temperatures [3] |
| Ionic Strength | <70,000 mg/L | High salt concentrations can shield electrostatic interactions | Reduced swelling ratio in saline solutions; Cr³⁺-PRP complexes show superior salt resistance [3] |
| Reaction Time | 2-24 hours | Longer times increase crosslinking extent | Enhanced mechanical properties but potential brittleness with over-crosslinking |
The crosslinking density is perhaps the most critical parameter determining the functional performance of the resulting hydrogel, as it directly influences mechanical strength, swelling capacity, and drug release kinetics. Environmental factors such as temperature, pH, and ionic strength significantly impact both the crosslinking process and the final hydrogel properties. For instance, systems crosslinked with Cr³⁺-PRP complexes demonstrate remarkable salt resistance, maintaining their structural integrity at salt concentrations up to 70,000 mg/L, which is essential for pharmaceutical applications that must function in physiological saline environments [3]. The pH-responsive behavior of these systems, with significantly higher swelling capacity observed at alkaline pH (13.0) compared to acidic conditions, enables the development of site-specific drug delivery systems targeted to particular regions of the gastrointestinal tract [5].
Materials Required:
Step-by-Step Procedure:
Polymer Solution Preparation:
Crosslinking Agent Preparation:
Crosslinking Reaction:
Hydrogel Purification:
Characterization and Storage:
Swelling Capacity Measurement:
Mechanical Strength Evaluation:
FTIR Spectroscopy Analysis:
In Vitro Drug Release Studies:
Figure 2: Experimental Workflow for Chromium (III) Acetate Crosslinking of Carboxylated Polyacrylamide. The protocol involves sequential steps from polymer solution preparation through crosslinking reaction, purification, and characterization, with critical steps highlighted in green.
Chromium (III) crosslinked carboxylated polyacrylamide hydrogels have shown significant potential as platforms for controlled drug delivery due to their tunable swelling behavior and responsive release characteristics. These systems can be engineered to provide sustained drug release over extended periods, reducing dosing frequency and improving patient compliance. The pH-responsive nature of these hydrogels, with demonstrated differential swelling and drug release behavior at varying pH values (1.2 versus 6.8), makes them particularly valuable for oral drug delivery systems that must withstand the acidic environment of the stomach while releasing their payload in the intestinal tract [7]. Research has successfully demonstrated the controlled release of model drugs such as 5-fluorouracil and metoprolol tartrate from similar crosslinked hydrogel systems, highlighting their potential for diverse therapeutic applications [7] [6].
The capacity to tailor drug release profiles by modulating crosslinking density, polymer composition, and hydrogel geometry enables formulators to address specific clinical needs ranging from immediate-release to extended-release formulations. The compound crosslinking systems incorporating Cr³⁺-PRP complexes offer enhanced thermal stability, making them suitable for pharmaceutical processes involving elevated temperatures and expanding their application to environments with varying temperature conditions [3]. Furthermore, the demonstrated biocompatibility of similar polysaccharide-based hydrogels with human cell lines (e.g., HEK-293 cells) supports their potential for safe pharmaceutical application, though comprehensive biocompatibility testing of each specific formulation remains essential [6].
Beyond conventional drug delivery, these crosslinked hydrogels show promise in specialized biomedical applications including tissue engineering, wound healing, and environmental remediation within pharmaceutical manufacturing. The highly tunable mechanical properties of these systems, with demonstrated improvements in compressive stress (8.5-fold increase) and storage modulus (up to 6.5-fold higher) when reinforced with natural polysaccharides, make them suitable for applications requiring specific mechanical characteristics, such as cartilage replacement or soft tissue engineering [6]. The high absorption capacity for metal ions (up to 435 mg Ni²⁺/g hydrogel) demonstrated by similar PAA-HPC hydrogels suggests potential applications in cleansing metal-polluted water during pharmaceutical manufacturing processes, contributing to environmental sustainability [5].
The development of interpenetrating polymer network (IPN) hydrogels incorporating additional natural polymers like succinoglycan has addressed the inherent limitation of weak mechanical strength in conventional CMC hydrogels while maintaining their characteristic superabsorbent properties [6]. These advanced systems demonstrate how chromium (III) crosslinking technology can be integrated with other polymer networks to create multifunctional materials with enhanced performance characteristics. The ability to functionalize these hydrogels with specific targeting moieties or responsive elements further expands their potential for targeted therapeutic delivery and personalized medicine applications, representing an exciting frontier in pharmaceutical development.
Table 2: Troubleshooting Guide for Common Crosslinking Issues
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Incomplete Crosslinking | Incorrect Cr³⁺:COO⁻ ratio, low temperature, insufficient reaction time | Increase crosslinker concentration, extend reaction time, elevate temperature to 45-60°C | Pre-optimize stoichiometry using design of experiments (DoE) approaches |
| Non-uniform Gel Formation | Inadequate mixing, rapid crosslinker addition, local pH variations | Add crosslinker slowly with vigorous stirring, use syringe pump for controlled addition | Ensure complete polymer dissolution before crosslinker addition |
| Brittle Hydrogel | Excessive crosslinking density, high crosslinker concentration | Reduce Cr³⁺ concentration, introduce chain flexibilizers | Maintain Cr³⁺:COO⁻ ratio between 1:2 and 1:3 [1] |
| Low Swelling Capacity | Over-crosslinking, inadequate purification, ionic residues | Extend purification time, increase water changes during washing | Characterize swelling after each purification step |
| Poor Drug Loading | Hydrogel morphology issues, drug-polymer incompatibility | Pre-load drug during hydrogel formation, optimize loading concentration | Screen drug-polymer compatibility during formulation development |
| Rapid Drug Release | Low crosslinking density, large pore size, drug-hydrogel interactions | Increase crosslinking density, use composite systems, add diffusion barriers | Conduct release kinetics screening during early formulation stages |
When developing chromium (III) crosslinked carboxylated polyacrylamide systems for pharmaceutical applications, several technical considerations warrant particular attention. The purification process must be thorough to remove unreacted chromium species, with complete immersion in deionized water and frequent water changes to eliminate nomadic trivalent ions via diffusion [6]. The sterilization method must be carefully selected as conventional techniques like autoclaving may alter the crosslinked structure; alternative methods such as gamma irradiation or sterile filtration during manufacturing should be considered. Accelerated stability studies should be conducted under ICH guidelines to establish shelf life and storage conditions, with particular attention to potential oxidation state changes in chromium under certain environmental conditions.
For compound crosslinking systems incorporating additional components like phenol-formaldehyde resin prepolymer, careful toxicological assessment is essential to ensure safety for pharmaceutical applications [3]. The regulatory considerations for metal-crosslinked polymer systems require comprehensive characterization of potential metal leaching and demonstration of safety through appropriate biological testing. Additionally, scale-up considerations from laboratory to manufacturing scale must address potential heterogeneity in mixing and crosslinking, which may require specialized equipment design to ensure reproducible product quality.
Chromium (III) acetate crosslinking of carboxylated polyacrylamide represents a versatile and powerful technology for creating functional hydrogel systems with significant potential in pharmaceutical and biomedical applications. The well-defined coordination chemistry between chromium (III) cations and carboxylate groups enables precise control over crosslinking density and resulting hydrogel properties. The comprehensive protocols and parameters outlined in these application notes provide researchers with a solid foundation for developing optimized crosslinked systems tailored to specific therapeutic needs. As research in this field advances, the integration of these crosslinking technologies with emerging biomaterial platforms promises to enable increasingly sophisticated drug delivery systems and biomedical devices with enhanced functionality and improved clinical outcomes.
Chromium(III) acetate, also known as chromic acetate or chromium triacetate, is a coordination compound with significant importance in both industrial applications and pharmaceutical research. This compound exists as a trinuclear chromium complex consisting of three chromium ions in the +3 oxidation state bridged by acetate ligands and coordinated with water molecules, forming the stable structural unit [Cr₃(OAc)₆(H₂O)₃]⁺. [1] The compound typically appears as a grayish-green to bluish-green crystalline powder with a molecular weight of 229.13 g/mol and a density of 1.705 g/cm³. [2] Unlike its hexavalent counterpart, this compound is considered to have significantly lower toxicity, making it preferable for various applications while still requiring careful handling due to its heavy metal content. [1]
The unique structural configuration of this compound contributes to its versatile functional properties, including the ability to form stable coordination complexes with organic molecules. This characteristic makes it particularly valuable as a mordant in textile dyeing, where it facilitates permanent bonds between dyes and fibers, and as a tanning agent in leather processing, where it promotes collagen cross-linking for enhanced durability. [1] Recently, this compound has gained attention in pharmaceutical research for its biological activity, particularly as an AMPK inhibitor that promotes lipogenesis by inhibiting AMPK phosphorylation, showing potential implications for metabolic studies. [3] The compound demonstrates moderate solubility in water and higher solubility in polar organic solvents such as DMSO, where it can achieve concentrations of 14.29 mg/mL (62.37 mM). [2]
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 1066-30-4 |
| Molecular Formula | C₆H₉CrO₆ |
| Molecular Weight | 229.13 g/mol |
| Appearance | Grayish-green to bluish-green powder |
| Melting Point | >400°C |
| Density | 1.705 g/cm³ |
| Solubility in Water | Moderately soluble |
| Solubility in DMSO | 14.29 mg/mL (62.37 mM) |
The synthesis method described here represents an improved approach over traditional routes that utilized sodium acetate and chromium sulfate, which often resulted in cumbersome purification processes and low-purity products. [4] This optimized protocol employs chromic oxide (CrO₃) and acetic acid as starting materials, yielding a particulate product that facilitates easier separation and drying while minimizing dust formation. [4] The method is characterized by its operational simplicity, efficiency, and suitability for industrial production scaling while maintaining high standards for research applications. [4]
Table 2: Reaction Components and Conditions for this compound Synthesis
| Component | Quantity (Molar Ratio) | Role in Reaction |
|---|---|---|
| Acetic Acid | 2 | Reactant and proton source |
| Water | 30 | Solvent medium |
| Chromium Oxide (CrO₃) | 0.5-0.65 | Chromium source |
| Initiator | 0.4-1 | Reaction rate enhancement |
Reaction Setup: Assemble a stainless steel reactor equipped with an efficient stirring mechanism, heating capability, and temperature control. The use of corrosion-resistant equipment is essential due to the acidic reaction environment. [4]
Reagent Addition: Charge the reactor with acetic acid, water, chromium oxide, and the initiator in the molar ratios specified in Table 2. The initiator should be a compound with the general formula H₂NRHN, where R is H or CₙH₂ₙ₊₁ (n=1-6), such as hydrazine hydrate. [4]
Reaction Execution: Begin heating the mixture while maintaining continuous agitation. Raise the temperature to 70-80°C and maintain this temperature range with constant stirring for 6 hours. The extended reaction time ensures complete conversion of starting materials to the product. [4]
Crystallization Initiation: After the 6-hour reaction period, discontinue heating and allow the reaction mixture to cool gradually. As the solution cools, crystalline product will form in the reaction vessel. [4]
Product Isolation: Separate the crystallized product from the mother liquor using appropriate filtration techniques. The resulting granular material should be transferred to up-down breathable drying screens (stainless steel sieves) for the drying process. [4]
Drying and Screening: Dry the product completely in the breathable drying system, then screen to achieve uniform particle size distribution. The final product obtained through this method is particulate, requiring no additional pulverization, which minimizes dust generation. [4]
The following workflow diagram illustrates the synthesis process:
Comprehensive characterization of synthesized this compound is essential to verify structural integrity, purity, and suitability for intended applications. The following analytical approaches provide complementary information for quality assessment. The distinctive trinuclear cluster structure of this compound, specifically the [Cr₃O(OAc)₆(H₂O)₃]⁺ core, can be confirmed through spectroscopic methods and comparison with literature values. [1] [5] This structural configuration is responsible for the compound's stability and functional properties in various applications.
Table 3: Characterization Methods and Expected Results for this compound
| Analytical Method | Experimental Protocol | Expected Results |
|---|---|---|
| Spectrophotometric Analysis | Dissolve in DMSO (14.29 mg/mL) and scan spectrum from 200-800 nm | Characteristic absorption peaks consistent with trinuclear chromium cluster [2] [5] |
| Kinetic Stability Assessment | Monitor decomposition with biological ligands (e.g., amino acids) at pH ~4.5 | Slow breakdown kinetics (half-life ~20-30 days at 50°C) [5] |
| Purity Verification | Compare with commercial standards (≥98% purity) on TLC/HPLC | Single spot/peak indicating high purity [2] [3] |
| Solubility Profile | Prepare stock solutions in various solvents per Table 1 | Solubility of 14.29 mg/mL in DMSO; moderate water solubility [2] |
The kinetic stability of this compound is particularly noteworthy from a pharmaceutical perspective. Studies have demonstrated that the trinuclear chromium cluster [Cr₃O(OAc)₆]⁺ undergoes slow decomposition in the presence of biologically relevant ligands such as amino acids. Under weakly acidic conditions (pH ~4.5) and at 50°C, the half-life for cluster breakdown ranges from approximately 20 to 30 days, depending on the specific ligand involved. [5] This stability profile is crucial for understanding the compound's behavior in biological systems and pharmaceutical formulations.
While this compound is considered significantly less toxic than hexavalent chromium compounds, appropriate safety measures must be implemented due to its heavy metal content. The acute toxicity data indicates an LD₅₀ value of 2365 mg/kg (oral, rat), classifying it as having low acute toxicity. [2] [3] However, chronic exposure to chromium(III) compounds may still pose health risks, as trivalent chromium has been shown to form complexes with biological macromolecules including peptides, proteins, and DNA, potentially resulting in DNA-protein crosslinks, DNA strand breaks, and chromosomal aberrations. [2]
For routine laboratory handling, the following safety protocols are recommended:
Personal Protective Equipment (PPE): Wear appropriate gloves (chemical-resistant), safety goggles, and lab coats to prevent skin contact and accidental exposure. [1]
Engineering Controls: Procedures should be conducted in a well-ventilated area or fume hood to prevent inhalation of dust particles, particularly during weighing and transfer operations. [1]
Storage Conditions: Store the product in sealed containers protected from moisture at ambient temperature for short-term storage. For long-term stability, store at 4°C in airtight containers. [2]
Spill Management: In case of spills, contain the material immediately using appropriate absorbents. Avoid generating dust during cleanup, and dispose of contaminated materials according to local regulations for heavy metal compounds. [1]
This compound presents a lower environmental hazard compared to chromium(VI) compounds, but proper disposal remains essential. The compound should not be discharged untreated into water bodies or soil. Industrial and laboratory waste should be managed through precipitation, filtration, and chemical reduction methods to remove chromium from waste streams. [1] All disposal practices must comply with local environmental regulations and institutional policies for heavy metal compounds. [1]
This compound serves multiple functions in research settings, with recent studies revealing novel biological interactions. In pharmaceutical research, it has been identified as an AMPK inhibitor that promotes lipogenesis by inhibiting AMPK phosphorylation. [3] At concentrations ranging from 0.1 to 10 μM, this compound has been shown to stimulate adipogenesis through regulation of gene expression in bovine intramuscular and subcutaneous adipocytes. [3] Additionally, recent research has revealed that chromium(III) compounds primarily localize in mitochondria within cells, where they bind to specific proteins including ATP synthase, thioredoxin, and peroxiredoxin 1. [6] This mitochondrial targeting contributes to chromium(III)'s demonstrated ability to ameliorate hyperglycemia stress by suppressing ATP synthase activity and activating AMPK. [6]
For biochemical applications requiring soluble formulations, the following preparation protocol is recommended:
Stock Solution Preparation: Weigh accurately 14.29 mg of this compound and transfer to a 1 mL volumetric flask. Add DMSO to volume and mix thoroughly to achieve a 62.37 mM stock solution. [2]
Working Solution Formulation: For in vitro studies, dilute the stock solution with appropriate buffers to achieve the desired concentration (typically 0.1-10 μM for cell culture studies). [3]
Stability Considerations: Prepared stock solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month. Avoid repeated freeze-thaw cycles to maintain stability. [2]
The following diagram illustrates the biological signaling pathway affected by this compound:
Table 4: Research Applications and Experimental Conditions for this compound
| Application Area | Experimental Protocol | Key Findings |
|---|---|---|
| Adipogenesis Studies | Treat bovine adipocytes with 0.1-10 μM for 96 hours | Upregulation of C/EBPβ, PPARγ, and SCD gene expression [3] |
| Glucose Metabolism Research | Administer to type II diabetic mice (dose-dependent) | Improved glucose metabolism via AMPK activation [6] |
| Cross-linking Studies | Utilize as ionic cross-linker in material science | Formation of stable coordination complexes with organic molecules [2] |
These application notes provide comprehensive protocols for the synthesis, characterization, and application of this compound in research and development settings. The improved synthesis method detailed herein offers advantages over traditional approaches through simplified purification, reduced dust formation, and higher product purity. [4] The characterization data confirms the distinctive trinuclear cluster structure of the compound, which is responsible for its stability and functional properties. [1] [5]
Recent research has elucidated novel biological targets for chromium(III) compounds, particularly their mitochondrial localization and interaction with ATP synthase, providing mechanistic insights into their effects on glucose metabolism. [6] When implementing these protocols, researchers should adhere to recommended safety guidelines while exploring the diverse applications of this versatile compound in pharmaceutical development, materials science, and biological research.
Chromated Copper Arsenate (CCA) wood preservatives represent a class of chemical treatments that have been extensively used to protect wood from biological degradation. These water-borne solutions contain three primary active components: chromium (as hexavalent chromium, Cr(VI)), copper (Cu), and arsenic (primarily as pentavalent arsenic, As(V)). The typical composition of CCA-Type C, the most common variant, consists of approximately 47.5% chromium trioxide (CrO₃), 18.5% copper oxide (CuO), and 34% arsenic pentoxide (As₂O₅) [1] [2]. The chromium component serves primarily as a fixing agent that binds copper and arsenic to the wood cellulose and lignin through complex formation, while copper functions as a fungicide, and arsenic acts as a potent insecticide and broad-spectrum biocide [1].
The use of CCA-treated wood has been largely restricted in residential applications since 2004 in the United States and in many other developed countries due to growing concerns about the potential for environmental contamination and human health impacts from leaching of these toxic metals [3] [4]. However, CCA remains in use in certain industrial applications such as utility poles, foundation pilings, and marine structures in many regions, and significant quantities of CCA-treated wood remain in service globally, continuing to pose potential exposure risks [1] [2]. The persistence of these chemicals in the environment and their well-documented toxicity mechanisms necessitate ongoing research into their health impacts and development of effective remediation strategies.
Table 1: Comparative toxicity profiles of arsenic and chromium components in CCA wood preservatives
| Parameter | Arsenic (As) | Chromium (Cr-VI) | Combined CCA Effects |
|---|---|---|---|
| Carcinogen Classification | Group A carcinogen (EPA); Group 1 (IARC) | Known human carcinogen (inhalation) | Enhanced carcinogenic risk in combination |
| Primary Toxic Forms | Trivalent arsenite (As-III), Pentavalent arsenate (As-V) | Hexavalent (Cr-VI) - most toxic | Mixture of Cr(VI) and arsenic species |
| Major Health Effects | Skin lesions, cardiovascular disease, neurotoxicity, diabetes, multiple cancers | Lung cancer, respiratory irritation, skin ulcers, renal damage | More severe than individual components; hepatic and renal toxicity |
| Oxidative Stress | Depletes glutathione, inhibits antioxidant enzymes | Generates ROS during reduction from Cr-VI to Cr-III | Synergistic increase in ROS generation |
| Molecular Targets | AP-1, NF-κB, p53 signaling; DNA repair inhibition | DNA damage, protein oxidation, lipid peroxidation | Activation of MAPK, STAT3 pathways; caspase-mediated apoptosis |
| Bioaccumulation Potential | High in hair, nails, skin; crosses placental barrier | Accumulates in kidney and liver | Tissue accumulation in liver > kidney > brain |
The toxicity of CCA is mediated through multiple interconnected molecular pathways, with both arsenic and chromium contributing to oxidative stress and cellular dysfunction. Arsenic compounds undergo metabolic reduction in vivo, generating reactive oxygen species (ROS) that deplete cellular antioxidant defenses including glutathione (GSH), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) [1]. This oxidative stress triggers activation of transcription factors including activator protein-1 (AP-1) and nuclear factor kappa-B (NF-κB), which regulate genes involved in inflammation, proliferation, and apoptosis [1]. Arsenic also interferes with DNA repair mechanisms and can induce epigenetic modifications that contribute to carcinogenesis.
Hexavalent chromium (Cr(VI)) exerts its toxic effects primarily through its intracellular reduction to Cr(III), generating intermediate Cr(V) and Cr(IV) species along with ROS including hydroxyl radicals (•OH) and hydrogen peroxide (H₂O₂) [1]. These reactive species cause oxidative DNA damage, protein carbonylation, and lipid peroxidation, leading to cellular dysfunction and apoptosis. Cr(VI) exposure activates the mitogen-activated protein kinase (MAPK) signaling cascades, including c-Jun N-terminal kinases (JNKs) and extracellular signal-regulated kinases (ERKs), which regulate cell survival and proliferation decisions [1]. The combined exposure to arsenic and chromium in CTA demonstrates enhanced toxicity compared to either metal alone, with studies showing synergistic effects on oxidative stress, DNA damage, and transformation of human lung cells [5].
The SIRT1/Nrf2/KEAP1 signaling axis represents a critical cellular defense pathway against CCA-induced toxicity. Under normal conditions, KEAP1 targets Nrf2 for proteasomal degradation, maintaining low basal expression of antioxidant genes. Under oxidative stress from CCA exposure, SIRT1 deacetylates and stabilizes Nrf2, while KEAP1 cysteine residues undergo oxidative modification, allowing Nrf2 translocation to the nucleus where it binds to Antioxidant Response Elements (AREs) and activates transcription of cytoprotective genes including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and superoxide dismutase 2 (SOD2) [6]. Simultaneously, CCA components activate pro-apoptotic pathways through cleavage of caspase-8 and caspase-3, executing programmed cell death in heavily damaged cells [6].
Table 2: Experimental research findings on CCA and component toxicity
| Study Model | Exposure Parameters | Key Findings | Reference |
|---|---|---|---|
| Swiss albino mice | Cr (75 ppm) + As (100 ppm) orally for 2 weeks | ↑ Kidney somatic index, ↑ metal burden, ↑ lipid peroxidation, ↓ antioxidant enzymes, DNA fragmentation | [6] |
| Human lung cells (BEAS-2B) | CCA extract (0.1-1 μg/mL) for 24-72 hours | Dose-dependent cytotoxicity; synergistic malignant transformation with iron co-exposure | [5] |
| Wistar Hannover rats | As/Cr (40-80 mg/kg/day) for 28 days | Hematopoietic, gastrointestinal, hepatic and renal toxicity; tissue-specific oxidative stress | [1] |
| Human lung carcinoma (A549) | CCA-treated wood leachate | Enhanced malignant progression; MAPK and PI3K/AKT pathway activation | [5] |
| Field sampling | Soil near CCA utility poles | Contamination up to 5,857 mg/kg As, 3,815 mg/kg Cr, 3,797 mg/kg Cu exceeding regulatory limits | [2] |
Objective: To evaluate the systemic toxicity of CCA components and potential protective compounds in murine models.
Materials:
Methodology:
Analytical endpoints:
Objective: To assess the carcinogenic potential of CCA components and their mechanisms in human lung cells.
Cell models:
Exposure protocol:
Analytical endpoints:
Table 3: Protective effects of nutraceutical compounds against CCA-induced toxicity
| Compound | Mechanism of Action | Experimental Results | Molecular Targets |
|---|---|---|---|
| Biochanin-A | Antioxidant, free radical scavenger, Nrf2 pathway activation | Restored antioxidant enzymes, reduced lipid peroxidation, decreased apoptosis | SIRT1, Nrf2, HO-1, CAS-3 |
| Coenzyme Q10 | Mitochondrial function, electron transport chain, membrane antioxidant | Improved renal function, reduced oxidative stress, decreased DNA damage | Mitochondrial complexes, SIRT1 |
| Phloretin | Metal chelation, nucleophile enolate formation, ROS scavenging | Attenuated kidney damage, reduced metal burden, restored antioxidant defenses | NLRP3, SIRT1, Nrf2 |
| Combination Therapy | Multiple pathway targeting, synergistic antioxidant effects | Enhanced protection compared to individual compounds | SIRT1/Nrf2 axis, apoptotic pathways |
In silico analysis of the interactions between protective compounds (Biochanin-A, Coenzyme Q10, and Phloretin) with key antioxidant enzymes and signaling proteins (SIRT1, Nrf2, KEAP1, HO-1, NQO1) provides insights into their mechanisms of action. Molecular docking studies demonstrate that these compounds exhibit favorable binding energies with critical regulatory proteins in the oxidative stress response pathway [6]. Phloretin, with its β-dicarbonyl enol structure, acts as a potent scavenger of electrophilic metal ions and unsaturated aldehydes through nucleophilic enolate formation, making it particularly effective against metal-induced oxidative stress [6]. These computational approaches help elucidate the structure-activity relationships that govern the protective efficacy of these compounds and provide a rationale for their observed biological effects in experimental models.
The activation of the SIRT1/Nrf2/ARE signaling pathway represents a common mechanism through which these protective compounds exert their effects. Under conditions of CCA-induced oxidative stress, SIRT1 deacetylates Nrf2, promoting its stability and nuclear translocation. In the nucleus, Nrf2 forms heterodimers with small Maf proteins and binds to ARE sequences in the promoter regions of genes encoding antioxidant enzymes and phase II detoxification proteins [6]. This coordinated expression of cytoprotective genes including HO-1, NQO1, and SOD2 enhances the cellular capacity to neutralize reactive oxygen species and eliminate toxic metal ions, thereby attenuating the oxidative damage and cellular dysfunction induced by CCA components.
Table 4: Leaching behavior and environmental contamination from CCA-treated wood
| Parameter | Freshly Treated Wood | Weathered Wood | Regulatory Limits |
|---|---|---|---|
| Arsenic Leaching | 24% of total content | 0.28% of total content | 0.01 mg/L (WHO drinking water) |
| Chromium Leaching | 6% of total content | 0.08% of total content | 0.05 mg/L (WHO drinking water) |
| Copper Leaching | 18% of total content | 1.14% of total content | 2.0 mg/L (WHO drinking water) |
| Soil Contamination | Up to 5,857 mg/kg As near utility poles | - | 12-64 mg/kg (agricultural soil) |
| Runoff Concentration | As: 55.8 μmol/L, Cr: 77.7 μmol/L, Cu: 14.0 μmol/L | - | Exceeds CCME guidelines |
Objective: To quantify the emission rates of Cr, Cu, and As from treated wood under simulated environmental conditions.
Materials:
Methodology:
Variations for different scenarios:
Objective: To evaluate environmental contamination near in-service CCA-treated wood structures.
Sampling design:
Analytical methods:
The disposal of CCA-treated wood after its service life presents significant challenges due to the potential for environmental contamination. Current disposal methods primarily include landfilling and incineration, both with limitations. Landfilling risks leaching of toxic metals into groundwater, particularly under acidic conditions, while incineration can release toxic fumes and produce concentrated ash requiring special handling [7] [2]. During combustion, arsenic in CCA-treated wood is converted to volatile arsenic trioxide (As₂O₃), while chromium can be transformed to more toxic hexavalent chromium (Cr-VI) that binds to fine particulate matter, creating inhalation hazards [7].
Several advanced treatment technologies have been developed to extract or immobilize CCA components from wood waste:
Recent approaches have focused on combined treatment systems that achieve high removal efficiencies (up to 100% for some elements) while minimizing environmental impacts. For example, a two-stage process combining oxalic acid extraction followed by electrodialytic remediation has demonstrated removal rates of 97% for Cu, 95% for Cr, and 99% for As from treated wood waste [2]. The development of sustainable alternatives to CCA, including alkaline copper quaternary (ACQ), copper azole, and copper-HDO, has reduced but not eliminated the environmental concerns associated with preserved wood products [4].
For sites already contaminated with CCA components, various remediation strategies have been employed:
These approaches vary in their efficiency, cost, and applicability to different contamination scenarios, with combined strategies often proving most effective for addressing the multiple metal components in CCA-contaminated environments.
Diagram 1: Molecular pathways of CCA-induced toxicity and cellular defense mechanisms. The diagram illustrates how CCA components generate reactive oxygen species (ROS), activating both toxicological responses (DNA damage, apoptosis, carcinogenesis) and cellular defense mechanisms through the SIRT1/Nrf2/KEAP1 pathway. Protective compounds (Biochanin-A, Coenzyme Q10, Phloretin) intervene at key points to attenuate oxidative damage.
Diagram 2: Experimental workflow for comprehensive assessment of CCA toxicity. The diagram outlines the integrated approach combining in vivo, in vitro, and environmental assessment methods to evaluate the health impacts and environmental behavior of CCA components. Each experimental stream employs specific exposure models and analytical endpoints that converge in data analysis and interpretation.
The comprehensive assessment of chromium and arsenic in wood preservation treatments reveals complex toxicological mechanisms and significant environmental persistence. The experimental protocols and analytical methods detailed in these Application Notes provide researchers with standardized approaches for evaluating the health impacts and environmental behavior of these metals. The documented toxicity pathways, particularly the central role of oxidative stress and impairment of the SIRT1/Nrf2 defense axis, offer critical insights for developing targeted interventions.
Future research should focus on advanced remediation technologies for CCA-contaminated sites, improved disposal methods for treated wood waste, and comprehensive risk assessments of alternative wood preservatives. The protective effects of nutraceutical compounds like Biochanin-A, Coenzyme Q10, and Phloretin warrant further investigation for potential clinical applications in populations with elevated exposure to toxic metals. Additionally, longitudinal studies on the environmental fate of CCA components and their ecological impacts would strengthen the scientific basis for regulatory decisions and environmental management strategies.
This compound, commonly known as basic chromium acetate or chromic acetate, represents a family of coordination compounds where chromium is bonded with acetate groups. This compound exists primarily as a trinuclear complex with the formula [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺, rather than as a simple mononuclear salt. The trichromium cation features octahedral Cr(III) centers connected by a triply bridging oxo ligand, six acetate ligands, and three aquo ligands, giving it a distinctive structural arrangement shared with basic iron acetate and basic manganese acetate [1] [2].
Commercial this compound is typically encountered as a grayish-green to blueish-green solid with a molar mass of approximately 229.13 g/mol for the basic formula C₆H₉CrO₆ [1] [3] [4]. However, its appearance can vary significantly depending on the specific preparation method and hydration state, with colors ranging from green and gray-green to violet and blue-violet [5]. This color variation reflects the complex polynuclear nature of this compound, which may contain multiple chromium species including the neutral violet cyclic octanuclear complex [Cr₈(OH)₈(O₂CCH₃)₁₆] that crystallizes from aqueous solutions upon evaporation [5].
The primary structural unit of this compound consists of a trinuclear cluster with three chromium atoms bridged by an oxygen atom at the center. This fundamental building block forms an oxo-centered triangle of chromium atoms, with each pair of chromium atoms connected by two acetate bridges in a so-called "paddle-wheel" arrangement. Each chromium atom completes its octahedral coordination sphere with a water ligand [1]. The Cr-Cr distances within this cluster are approximately 3.74 Å, indicating significant metal-metal interaction [1].
Research has revealed that this compound samples from various commercial sources contain multiple chromium species beyond the basic trinuclear complex. Ion-exchange chromatography studies have identified variable amounts of the neutral violet cyclic octanuclear complex [Cr₈(OH)₈(O₂CCH₃)₁₆], which crystallizes as dark-violet crystals from aqueous solutions [5]. This complex represents a cyclic molecular arrangement with hydroxo and acetate ligands bridging adjacent Cr(III) ions in a ring structure containing eight chromium atoms.
Commercial this compound is not a well-defined substance but rather represents a family of compounds with different compositions, physical properties, and appearances. Various formulations have been used to represent this compound, including Cr(O₂CCH₃)₃·nH₂O, Cr(O₂CCH₃)₃·H₂O, Cr₃(OH)₂(O₂CCH₃)₇, and Cr(OH)(O₂CCH₃)₂ [5]. The specific composition depends mainly on the preparative procedure, aging process, and storage conditions of a given sample.
Table: Common Species Found in Commercial this compound
| Species | Formula | Color | Characteristics |
|---|---|---|---|
| Basic trinuclear complex | [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺ | Green to blue-green | Primary commercial form, cationic |
| Cyclic octanuclear complex | [Cr₈(OH)₈(O₂CCH₃)₁₆] | Violet | Neutral, forms crystals from solution |
| Hexaaqua complex | Cr(H₂O)₆₃ | Blue | Mononuclear, decomposes under ambient conditions |
The mononuclear complex Cr(H₂O)₆₃ can be obtained as blue needle-shaped crystals by reacting [Cr(OH)₃(H₂O)₃] with acetic acid, but this material decomposes in the solid state under ambient conditions through a process accompanied by the loss of acetic acid and water, with a color change from blue to violet [5]. The structure of this mononuclear compound and the nature of its decomposition products remain areas of ongoing research.
This compound serves as a valuable precursor for synthesizing diverse chromium-containing compounds due to its stability, solubility properties, and well-defined coordination geometry. Its role as a starting material extends across multiple domains of chemical synthesis:
Catalyst Production: this compound functions as an essential precursor in manufacturing polymerization catalysts, particularly for producing various types of polyethylene. When used as a catalyst precursor, it enhances reaction speed and reduces waste, with manufacturers reporting up to 15% increase in yield and 10% reduction in energy consumption compared to alternative chromium sources [6]. The compound's trinuclear structure provides unique reactivity patterns that can be exploited in catalytic applications.
Pigment Synthesis: The compound serves as a starting material for certain chromium-based pigments through thermal decomposition pathways. When heated, this compound decomposes to chromium oxide (Cr₂O₃), a stable green pigment with applications in coatings, plastics, and ceramics [4]. This decomposition pathway offers control over particle size and morphology compared to direct precipitation methods.
Advanced Materials: this compound finds application as a precursor for nanoscale materials and specialized inorganic compounds. American Elements and other manufacturers highlight its use in producing ultra-high purity compounds and nanoscale materials where controlled chromium release is essential [4]. The acetate ligands can be gradually replaced or thermally decomposed to yield materials with specific surface properties.
Principle: this compound decomposes thermally to form chromium oxide (Cr₂O₃), a stable green pigment with a corundum crystal structure. This transformation occurs through the loss of acetic acid fragments and water molecules from the trinuclear complex.
Materials:
Procedure:
Characterization: The resulting chromium oxide powder should be characterized by X-ray diffraction to confirm the corundum structure, and by UV-Vis spectroscopy to verify the characteristic green color with absorption maxima at approximately 450 nm and 610 nm. The product typically exhibits higher purity and more controlled morphology compared to oxides produced from chromium chloride or nitrate precursors.
This compound has demonstrated significant biological activity as an adenosine monophosphate-activated protein kinase (AMPK) inhibitor. Research indicates that it promotes lipogenesis by inhibiting AMPK phosphorylation [3]. This property has implications for understanding metabolic regulation and developing potential therapeutic approaches for metabolic disorders.
In bovine adipocyte studies, this compound at concentrations of 0.1-10 μM stimulated adipogenesis through regulation of gene expression and phosphorylation of AMPK in both intramuscular and subcutaneous adipocytes [3]. The compound was found to upregulate mRNA levels of key adipogenic transcription factors including C/EBPβ, PPARγ, and SCD in bovine intramuscular adipocytes at 10 μM concentration. In subcutaneous adipocytes, it downregulated AMPKα gene expression while upregulating C/EBPβ and SCD gene expression [3].
Figure 1: this compound Effects on AMPK Signaling and Adipogenesis. This compound inhibits AMPK phosphorylation while upregulating key adipogenic transcription factors, collectively promoting adipogenesis.
Objective: To evaluate the effects of this compound on AMPK phosphorylation and adipogenic gene expression in bovine intramuscular and subcutaneous adipocytes.
Materials:
Stock Solution Preparation:
Cell Treatment and Differentiation:
Western Blot Analysis:
Gene Expression Analysis (Real-time qPCR):
This compound finds diverse applications across multiple industrial sectors, leveraging its chemical properties as a catalyst, tanning agent, and precursor. The global chromium acetate market was estimated at USD 180 million in 2023 and is projected to reach USD 250 million by 2032, growing at a compound annual growth rate (CAGR) of 3.7% from 2024 to 2032 [7].
Table: Industrial Applications of this compound
| Application | Role/Function | Key Benefits | Industry Examples |
|---|---|---|---|
| Catalysis in Polymer Manufacturing | Catalyst in polyethylene production | 15% yield increase, 10% energy reduction | Polymer industry, green chemistry applications |
| Leather Tanning and Preservation | Tanning agent | More environmentally friendly than traditional chrome salts, 20% waste reduction | Eco-conscious tanneries in Europe |
| Textile Dyeing | Mordant for fixing dyes | Enhanced color fastness, vibrant colors | Textile industry, sustainable dyeing processes |
| Metal Surface Treatment | Electroplating and corrosion protection | Excellent adhesion, corrosion resistance | Automotive, electronics industries |
| Chemical Synthesis | Precursor for other chromium compounds | High purity, controlled reactivity | Specialty chemicals, pigment manufacturing |
In textile dyeing, this compound serves as a highly effective mordant that helps fix dyes onto fabrics, enhancing color fastness and vibrancy [7]. This application represents one of the most significant uses of this compound, particularly as the textile industry moves toward more sustainable and eco-friendly dyeing processes. The growth of the textile industry in emerging economies has significantly boosted demand for chromium acetate, with the Asia Pacific region expected to witness the highest market growth [7].
Figure 2: Industrial Application Workflow of this compound. The compound serves as a versatile precursor across multiple industrial sectors, providing specific benefits in each application domain.
This compound demonstrates relatively low toxicity compared to other chromium compounds, particularly hexavalent chromium species. Animal studies report an LD₅₀ of 2365 mg/kg in rats [3], indicating moderate toxicity requiring careful handling but not extreme containment measures.
The compound carries hazard codes Xi (Irritant) with risk statements R20/21/22 (Harmful by inhalation, in contact with skin, and if swallowed) and R36/37/38 (Irritating to eyes, respiratory system, and skin) [4] [8]. Safety precautions include:
This compound is subject to various regulatory controls depending on the application and jurisdiction. For research and development use, it is classified as "For research use only. We do not sell to patients" [3]. Environmental considerations include:
This compound represents a versatile and valuable precursor with applications spanning chemical synthesis, biological research, and industrial processes. Its unique trinuclear structure, moderate reactivity, and relatively favorable safety profile make it particularly useful for preparing specialized chromium compounds, catalyzing polymerization reactions, and studying metabolic processes such as AMPK-regulated adipogenesis.
The complex nature of commercial this compound preparations, containing multiple polynuclear species, requires researchers to fully characterize specific batches for reproducible results. Future applications may exploit its role in green chemistry initiatives, particularly in catalysis and textile processing where more environmentally friendly alternatives are sought. As research continues, this compound remains a compound of significant interest across multiple scientific and industrial domains.
Chromium(III) acetate complexes represent structurally diverse compounds with significant importance in industrial applications including tanning processes, catalyst synthesis, and materials science. The speciation complexity of these compounds arises from the ability of chromium(III) to form multiple coordination geometries with acetate ligands, including ionic, unidentate, bidentate, and bridging configurations [1]. Commercial this compound preparations frequently contain mixed ligand systems, often incorporating oxalate alongside acetate ligands, further complicating their analytical characterization [1]. These species exist in dynamic equilibrium in solution, with hydroxyl groups capable of displacing acetate ligands, leading to ring opening and the formation of linear species [1].
The analytical significance of chromium speciation stems from both environmental concerns and industrial quality control requirements. While Cr(III) is generally considered non-toxic and essential for metabolic processes, its oxidation product Cr(VI) is a known carcinogen and mutagen with strict regulatory limits [2]. In industrial contexts such as leather production, where chromium tanning accounts for approximately 90% of global leather production, the potential oxidation of Cr(III) to Cr(VI) necessitates rigorous speciation analysis [2]. Traditional colorimetric methods for chromium speciation suffer from interference issues, particularly in colored matrices, driving the adoption of more sophisticated chromatographic approaches with element-specific detection [2].
This compound exhibits a rich coordination chemistry characterized by the presence of polynuclear complexes. Structural analyses using FT-IR, ²H NMR, FAB mass spectrometry, and ion exchange chromatography have confirmed the existence of a cyclic trimeric structure in solution, with acetate ligands adopting various coordination modes [1]. The assignment of specific infrared and deuterium NMR signals has enabled researchers to distinguish between different binding configurations, providing insights into the molecular architecture of these complexes. Fast Atom Bombardment (FAB) mass spectrometry has been particularly instrumental in verifying the presence of the trimeric chromium cluster, which represents the fundamental building block in these systems [1].
The ligand exchange dynamics in chromium acetate solutions significantly impact their chromatographic behavior. Hydroxyl groups can displace acetate ligands through hydrolysis reactions, leading to ring opening and the formation of linear species [1]. This structural transformation alters the charge distribution and hydrodynamic properties of the complexes, consequently affecting their retention in chromatographic systems. Additionally, the presence of competing ligands such as oxalate in commercial chromium acetate preparations introduces further complexity to the speciation profile, necessitating high-resolution separation techniques for comprehensive characterization [1].
The structural diversity of chromium acetate complexes directly influences their ion exchange selectivity and chromatographic behavior. Trivalent chromium exists in aqueous environments primarily as hydrolyzed hexa-aqua-Cr³⁺ (Cr[H₂O]₆³⁺) and its hydroxyl complexes (CrOH²⁺, Cr(OH)₂⁺, Cr(OH)₃°, Cr(OH)₄⁻), with speciation controlled by solution pH and oxidation potential [3]. The presence of additional complexing ligands such as chloride, nitrate, bromide, and sulfate further modifies the charge characteristics and size of chromium complexes, creating distinct retention profiles in ion exchange systems [3].
The sluggish reaction kinetics of chromium-ligand exchange processes presents both challenges and opportunities in chromatographic separations. While the slow interconversion rates between species can lead to incomplete recovery during purification, this kinetic inertia can be exploited to preserve speciation information during analysis [3]. The effective charge of chromium complexes varies significantly with coordination environment, ranging from +3 for free Cr³⁺ to negative values for anionic EDTA complexes [4], enabling selective separation through judicious choice of stationary phase and elution conditions.
Anion exchange chromatography provides an effective approach for separating anionic chromium complexes, particularly those coordinated with chelating agents such as EDTA. The optimized method for chromium speciation employs a Dionex ICS-6000 HPIC System configured with a Dionex IonPac NG1 guard column (2 × 50 mm, particle size: 10 µm), a Dionex IonPac AG7 guard column (2 × 50 mm, particle size: 10 µm), and a Dionex IonPac AS7 analytical column (2 × 250 mm, particle size: 10 µm) [2]. The system incorporates a Dionex ADRS 600 Anion Dynamically Regenerated Suppressor (2 mm) operated in external regeneration mode with ultrapure water at 0.6 mL/min to prevent salt deposition before detection [2].
The separation is achieved using an isocratic elution with 75 mmol/L NH₄NO₃ at pH 3.0 as the mobile phase, delivered at a flow rate of 0.25 mL/min [2]. This chromatographic conditions effectively resolve Cr(III)-EDTA complexes from Cr(VI) species (existing as chromate anions, CrO₄²⁻), enabling their quantitative determination in complex matrices. For detection, the system is coupled to an ICP-MS instrument with collision cell technology, operating in either standard mode or kinetic energy discrimination mode with helium as the collision gas to eliminate polyatomic interferences [2].
Cation exchange chromatography represents the method of choice for separating positively charged chromium species including hydrated Cr³⁺ ions and its chloride complexes (CrCl²⁺, CrCl₂⁺). The significant differences in cation distribution coefficients between these species, with equilibrium mass-dependent isotope fractionation spanning approximately 1‰/amu, enables effective chromatographic resolution [3]. The heaviest chromium isotopes preferentially partition into Cr³⁺, intermediate masses into CrCl²⁺, and the lightest isotopes into CrCl₂⁺/CrCl₃° species, creating distinctive elution profiles that can be exploited for separation [3].
Table 1: Cation Exchange Chromatography Conditions for Chromium Species Separation
| Parameter | Specification | Application Purpose |
|---|---|---|
| Stationary Phase | AG50W-X8 resin | Retention of cationic Cr species |
| Sample Loading | 1 M HCl | Promotion of Cr-Cl complex formation |
| Elution Scheme | Gradient with increasing acidity | Sequential elution of Cr species |
| Sample Pretreatment | 6 M HCl at >120°C for several hours | Formation of Cr(III)-Cl complexes |
| Typical Recovery | >97.5% | High-precision isotope analysis |
For challenging matrices, alternative sample pretreatment strategies have been developed to optimize chromatographic performance. One effective approach involves promoting Cr³⁺ through extended exposure (>5 days) to HNO₃—H₂O₂ solutions at room temperature, resulting in >98% Cr recovery for most sample matrices when using cationic chromatographic retention [3]. This method significantly improves upon earlier protocols that typically achieved only 70-80% recovery, enabling high-precision chromium isotope analysis with total recovery exceeding 95% [3].
Proper sample preparation is critical for obtaining accurate speciation data in chromium acetate analysis. Samples must be clarified to remove particulate matter that could compromise chromatographic performance. Centrifugation protocols vary based on sample type: for small volumes or filter-adsorbing proteins, centrifugation at 10,000 g for 15 minutes is recommended; cell lysates require more vigorous treatment at 40,000–50,000 g for 30 minutes; and serum samples may need additional filtration through glass wool after centrifugation to remove residual lipids [5]. Membrane filtration using cellulose acetate or PVDF filters with appropriate pore sizes relative to the chromatographic medium bead size provides an effective clarification alternative [5].
For chromium speciation analysis in leather samples, the extraction and complexation procedures require careful optimization to preserve original speciation. The use of EDTA as a complexing agent enables simultaneous determination of both Cr(III) and Cr(VI) by forming stable Cr(III)-EDTA complexes while maintaining Cr(VI) as chromate [2]. Microwave-assisted extraction with controlled temperature and pressure conditions provides efficient and reproducible sample preparation, with extracts subsequently centrifuged to remove suspended particulates before chromatographic analysis [2]. The pH of the final solution must be carefully controlled to ensure optimal complex formation and chromatographic performance.
The instrumental setup for chromium acetate speciation requires careful integration of separation and detection components. The coupling between ion chromatography and ICP-MS employs PEEK tubing (0.25 mm i.d., 150 cm length) to connect the analytical column outlet to the nebulizer of the ICP-MS [2]. This configuration maintains the separation efficiency achieved in the chromatographic column while providing sensitive, element-specific detection. The ICP-MS operating parameters must be optimized for chromium detection, with particular attention to the collision/reaction cell conditions when analyzing complex matrices to eliminate potential polyatomic interferences.
Table 2: ICP-MS Instrument Parameters for Chromium Detection
| Parameter | Setting | Purpose |
|---|---|---|
| RF Power | 1550 W | Plasma stabilization |
| Nebulizer Gas Flow | 1.05 L/min | Sample introduction optimization |
| Auxiliary Gas Flow | 0.8 L/min | Plasma maintenance |
| Coolant Gas Flow | 14 L/min | Plasma temperature control |
| Sampling Depth | 5.0 mm | Signal intensity maximization |
| Spray Chamber Temperature | 27°C | Condensation control |
| Measurement Mode | Standard or KED mode | Interference reduction |
Method validation should establish key performance parameters including linearity, limits of detection and quantification, precision, and accuracy. For the optimized IC-ICP-MS method, detection limits of 0.016 μg/L (0.3 μg/kg) for Cr(III) and 0.13 μg/L (7 μg/kg) for Cr(VI) have been reported, with quantification limits of 0.054 μg/L (1.1 μg/kg) for Cr(III) and 0.43 μg/L (22 μg/kg) for Cr(VI) [2]. These sensitivity levels significantly exceed the performance of standard colorimetric methods, enabling compliance monitoring at regulatory thresholds such as the EU limit of 3 mg/kg for Cr(VI) in leather goods [2].
The quantitative determination of chromium acetate species relies on calibration with certified standards and internal standardization to account for instrumental drift and matrix effects. Chromium isotopic standards (⁵³Cr and ⁵⁴Cr) provide effective tools for monitoring potential species interconversions during extraction and analysis, validating that the optimized methodology preserves chromium speciation throughout the analytical process [2]. The use of species-specific isotope dilution represents the most accurate approach for quantification, though this requires enriched isotopes in identical species forms as the analytes, which may not always be commercially available.
The validation of chromium speciation methods must demonstrate the absence of interconversion between Cr(III) and Cr(VI) during analysis. This can be established through spike recovery experiments using certified reference materials with known species distribution. For leather samples, the addition of Cr(VI) standards to sample extracts should yield quantitative recovery without reduction to Cr(III), while Cr(III) spikes should not show oxidation to Cr(VI) [2]. The high separation efficiency achieved with the NH₄NO₃ pH 3 mobile phase system enables baseline resolution of Cr(III)-EDTA and Cr(VI) peaks, allowing accurate integration and quantification even when concentration differences between species exceed three orders of magnitude [2].
Several potential interference sources must be considered in chromium acetate speciation analysis. Isobaric interferences in ICP-MS detection, particularly from argon and carbon-based polyatomic ions, can compromise detection limits and accuracy. The use of collision/reaction cell technology with kinetic energy discrimination effectively minimizes these interferences, though method development should include evaluation of potential cell-induced reactions for specific sample matrices [2]. In ion chromatography, the presence of other inorganic anions at high concentrations may compromise peak resolution, necessitating appropriate sample dilution or implementation of gradient elution programs.
The sluggish kinetics of chromium complex formation and decomposition presents both challenges and opportunities in speciation analysis. While slow interconversion rates facilitate the preservation of species information during analysis, they can also lead to incomplete recovery if equilibrium conditions are not established during sample preparation [3]. The significant species-dependent isotope fractionation observed in chromium systems (approximately 1‰/amu) can introduce analytical bias in high-precision isotope ratio measurements, particularly when chromatographic recovery is incomplete [3]. For a typical 25% loss of Cr (as Cr³⁺) during chromatographic purification, this translates to an offset of 185 ppm/amu in stable chromium isotope ratios of the residual sample, potentially generating artificial mass-independent effects [3].
Achieving quantitative chromium recovery during ion exchange chromatography requires careful attention to species transformation kinetics. Traditional methods often resulted in substantial chromium losses (20-30%), primarily through retention of Cr³⁺ species on cation exchange resins [3]. The development of optimized pretreatment protocols has significantly improved recovery, with two principal strategies demonstrating effectiveness: (1) promotion of Cr³⁺ through extended exposure (>5 days) to HNO₃—H₂O₂ solutions at room temperature, yielding >98% recovery; or (2) formation of stable Cr(III)-chloride complexes via treatment with concentrated HCl at elevated temperatures (>120°C) for several hours, enabling >97.5% recovery [3].
The kinetic inertness of chromium-chloride complexes provides a strategic advantage in chromatographic separations. The slow de-chlorination kinetics of Cr in dilute HCl at room temperature enables the use of an elution strategy that maintains these complexes throughout the separation process [3]. This approach, combined with appropriate resin selection (typically AG50W-X8 for cation exchange), allows high-purity chromium isolation with minimal species interconversion, facilitating accurate isotope ratio measurements essential for geochemical and cosmochemical applications [3].
Chromium acetate speciation analysis finds application across diverse fields including environmental monitoring, industrial quality control, and geochemical research. In leather production, the method enables simultaneous quantification of Cr(III) and Cr(VI) to ensure compliance with regulatory limits [2]. In geological and cosmochemical applications, high-precision chromium isotope analysis provides insights into early solar system processes, with nucleosynthetic anomalies in ⁵⁴Cr used for correlative studies of meteorite groups and assessment of nucleosynthetic sources that contributed to the solar system [3].
The following workflow diagram illustrates the comprehensive procedure for chromium acetate speciation analysis:
Figure 1: Comprehensive Workflow for Chromium Acetate Speciation Analysis
The ion exchange chromatography methods detailed in these application notes provide robust analytical protocols for the separation and quantification of chromium acetate species. The integration of optimized sample preparation strategies with high-resolution chromatographic separation and element-specific detection enables accurate speciation analysis even in complex matrices with significant concentration disparities between species. The provided methodologies support diverse application needs ranging from regulatory compliance monitoring to advanced research in geochemistry and cosmochemistry. The continued refinement of these protocols, particularly in addressing kinetic limitations and improving recovery efficiency, will further enhance their utility across scientific and industrial domains.
Chromium(III) acetate represents an important organochromium compound with significant applications in pharmaceutical development, nutritional supplementation, and materials science. The complex chemical behavior of chromium acetate in solution, characterized by the presence of multiple acetate coordination modes (ionic, unidentate, bidentate, and bridging) and oligonuclear structures, necessitates advanced analytical techniques for comprehensive characterization. Fast Atom Bombardment Mass Spectrometry (FAB-MS) has emerged as a powerful analytical tool for investigating such inorganic complexes in solution environments, providing direct evidence of molecular structures and complex formation that complements data from FT-IR, NMR, and ion exchange chromatography.
The biological significance of chromium(III) compounds has garnered substantial scientific interest, particularly regarding their potential role in glucose metabolism and insulin signaling. Recent studies have identified mitochondrial ATP synthase as a direct molecular target of chromium(III), revealing a mechanism through which Cr(III) binding suppresses enzyme activity, activates AMPK, and improves glucose metabolism under hyperglycaemic stress [1]. Additionally, chromium acetate has been shown to stimulate adipogenesis in bovine intramuscular and subcutaneous adipose cells through transcriptional regulation of key adipogenic factors including C/EBPβ and PPARγ [2]. These biological effects underscore the importance of precise analytical characterization of chromium acetate species, as different molecular forms may exhibit distinct biological activities and pharmacological effects.
Materials: Chromium acetate hydrate (commercial source or synthesized), methanol, acetic acid, deionized water, glycerol (matrix material), thioglycerol (alternative matrix), 18-crown-6 ether (for cation complexation).
Method 1: Aqueous Solution Preparation
Method 2: Methanol-Water Extraction
Method 3: Synthesis and Purification (Based on Patent Literature)
Table 1: Recommended Sample Preparation Methods for Different Chromium Acetate Species
| Target Species | Solvent System | Matrix | Key Additives | Expected Ions |
|---|---|---|---|---|
| Cyclic Trimer | Water-Methanol (1:1) | Glycerol | None | [Cr₃O(OAc)₆]⁺, [Cr₃O(OAc)₅]⁺ |
| Linear Oligomers | Pure Water | Thioglycerol | 1% Acetic acid | [Cr₂(OAc)₄]⁺, [Cr₃(OAc)₆]⁺ |
| Cationic Complexes | Water-Methanol (1:1) | Glycerol | 18-crown-6 | [Cr(OAc)]⁺, [Cr(OAc)₂]⁺ |
| Hydroxy-Bridged Species | Water | Glycerol | None | [Cr₂O(OAc)₃]⁺, [Cr₃O₂(OAc)₄]⁺ |
FAB-MS Instrument Setup: The following parameters have been optimized for chromium acetate complex analysis based on published methodologies [3] [5] [6]:
Table 2: FAB-MS Instrument Parameters for Chromium Acetate Analysis
| Parameter | Setting | Alternative | Purpose |
|---|---|---|---|
| Ion Mode | Positive | Negative | Comprehensive coverage |
| Atom/Kr⁺ Energy | 6-8 keV | 4-6 keV (for fragile complexes) | Optimal ionization |
| Mass Range | m/z 100-2000 | m/z 50-1000 (for monomers) | Species detection |
| Resolution | 2000 | 1000 (for survey scans) | Isotope pattern separation |
| Scan Time | 10 s/decade | 5 s/decade (rapid screening) | Data quality |
| Primary Matrix | Glycerol | Thioglycerol/NBA | Complex stabilization |
FAB-MS analysis of chromium acetate solutions reveals a complex distribution of species resulting from various coordination environments and nuclearity states. The identification of these species relies on accurate mass measurement and interpretation of characteristic chromium isotope patterns [3] [5].
Correlation of FAB-MS data with other analytical techniques provides comprehensive structural characterization:
While FAB-MS is primarily qualitative for inorganic complexes, semi-quantitative assessment can be achieved through:
Table 3: Characteristic FAB-MS Ions of Chromium Acetate Complexes
| m/z | Assignment | Nuclearity | Acetate Coordination | Isotope Pattern |
|---|---|---|---|---|
| 145.0 | [Cr(OAc)]⁺ | Mononuclear | Unidentate | Cr (⁵²Cr, ⁵³Cr, ⁵⁴Cr) |
| 205.0 | [Cr(OAc)₂]⁺ | Mononuclear | Bidentate | Cr (⁵²Cr, ⁵³Cr, ⁵⁴Cr) |
| 265.0 | [Cr(OAc)₃]⁺ | Mononuclear | Mixed | Cr (⁵²Cr, ⁵³Cr, ⁵⁴Cr) |
| 336.0 | [Cr₂O(OAc)₃]⁺ | Dinuclear | Bridging | Cr₂ (isotope envelope) |
| 586.0 | [Cr₃O(OAc)₆]⁺ | Trinuclear | Mixed | Cr₃ (complex envelope) |
| 628.0 | [Cr₃O(OAc)₆(CH₃OH)₂]⁺ | Trinuclear | Mixed | Cr₃ (complex envelope) |
The following diagram illustrates the complete analytical workflow for FAB-MS characterization of chromium acetate solutions, from sample preparation through data interpretation:
Diagram 1: Comprehensive Workflow for FAB-MS Analysis of Chromium Acetate Solutions
The following diagram illustrates the molecular targets and signaling pathways through which chromium(III) compounds exert their biological effects, as identified in recent research:
Diagram 2: Molecular Targets and Signaling Pathways of Chromium(III) in Biological Systems
The characterization of chromium acetate species by FAB-MS provides critical insights into structure-activity relationships underlying their biological effects. Recent research has demonstrated that:
The FAB-MS characterization of chromium acetate species has significant implications for pharmaceutical development:
For rigorous analytical implementation, validate the FAB-MS method using the following parameters:
FAB mass spectrometry provides a powerful analytical approach for characterizing the complex solution chemistry of chromium acetate, enabling identification of mononuclear, dinuclear, and trinuclear species with various acetate coordination modes. The protocol detailed in this application note allows researchers to obtain comprehensive molecular information about chromium acetate species that complements data from FT-IR, NMR, and chromatographic techniques. The correlation between specific chromium acetate species identified by FAB-MS and their biological activities, particularly regarding mitochondrial targeting, AMPK activation, and adipogenic regulation, underscores the importance of precise analytical characterization in understanding the pharmacological effects of chromium(III) compounds. This methodology provides researchers in pharmaceutical development and metabolic disease research with robust tools for quality control, stability assessment, and structure-activity relationship studies of chromium-containing therapeutics.
The electrodeposition of chromium coatings is a cornerstone of modern surface engineering, valued for producing surfaces with exceptional hardness, high corrosion resistance, and excellent abrasive wear properties [1]. Traditionally, these coatings are deposited from electrolytes containing hexavalent chromium (Cr(VI)) compounds, which are classified as carcinogenic, mutagenic, and reprotoxic (CMR) [2]. The International Agency for Research on Cancer (IARC) classifies Cr(VI) compounds as Group 1, representing the highest hazard level to human health [1]. In contrast, trivalent chromium (Cr(III)) compounds exhibit significantly lower toxicity, with a carcinogenic potential approximately 500 times lower than their hexavalent counterparts [1].
The regulatory landscape is evolving rapidly. The European Chemicals Agency (ECHA) has proposed a broad restriction on Chromium(VI) compounds, with a ban across the European Economic Area expected by the end of 2028 [2]. This restriction is based on the classification of Cr(VI) substances as carcinogenic, mutagenic, and reprotoxic (CMR), with inhalation of Cr(VI) particles strongly linked to lung cancer [2]. Consequently, the development and implementation of robust trivalent chromium plating processes are no longer merely a technical preference but a regulatory necessity for continued market access.
The electrodeposition of chromium from trivalent electrolytes is a complex process governed by multi-step electrochemical reactions. Understanding the underlying kinetics and mechanism is crucial for optimizing coating quality and process efficiency.
Unlike the direct reduction of Cr(VI), the electrodeposition from Cr(III) electrolytes proceeds through a stepwise mechanism involving intermediate oxidation states. Research consistently demonstrates that the reduction occurs in two distinct stages [1]:
This stepwise process can be represented by the following reaction scheme, with the corresponding standard electrode potentials [1]:
The diagram below illustrates the stepwise electrochemical reduction mechanism of trivalent chromium ions (Cr(III)) to metallic chromium (Cr(0)), including the competing hydrogen evolution reaction.
The formation of specific Cr(III) complexes in the electrolyte is crucial for successful deposition. In aqueous solutions, Cr(III) ions exist as octahedral complexes [Cr(H₂O)₆]³⁺, which are electrochemically inert. The addition of complexing agents like acetate or formate triggers a rearrangement to form electroactive species such as [Cr(H₂O)₄CH₃COO]²⁺ that facilitate the discharge of Cr³⁺ ions [1]. The quantum chemical modeling studies indicate that the first electron transfer (Cr(III) to Cr(II)) requires minimal reorganization of the complex's coordination sphere, while the subsequent reduction of Cr(II) exhibits different energetic behavior [1].
This protocol describes the preparation of 1 liter of trivalent chromium electroplating bath based on chromium(III) acetate.
Table 1: Standard Bath Formulation Based on this compound
| Component | Concentration | Function | Notes |
|---|---|---|---|
| This compound | 0.4-0.6 M (~100-150 g/L) | Source of Cr³⁺ ions | Maintain Cr³⁺ concentration > 0.3 M |
| Ammonium formate | 1.0-1.5 M | Conducting salt | Improves solution conductivity |
| Sodium acetate | 0.5-1.0 M | Complexing agent | Stabilizes Cr(III) complexes |
| Boric acid | 0.4-0.6 M | Buffer | Maintains pH stability |
| Wetting agent | 0.5-2.0 mL/L | Surfactant | Redces pitting by lowering surface tension |
The rack plating process is preferred for precision parts, where workpieces are mounted on conductive racks and immersed in the electrolyte [3]. The following setup is recommended:
Substrate Preparation:
Plating Parameters:
Post-treatment:
The workflow below summarizes the complete trivalent chromium electroplating process from substrate preparation to final finishing.
Rigorous quality control is essential to ensure coating performance meets application requirements. Implement the following characterization methods:
Regular monitoring and maintenance of the plating bath are critical for consistent results. Key parameters and their control ranges are summarized in Table 2.
Table 2: Bath Control Parameters and Maintenance Schedule
| Parameter | Target Range | Monitoring Frequency | Corrective Action |
|---|---|---|---|
| Cr³⁺ concentration | 0.3-0.6 M | Daily | Add this compound |
| pH value | 2.5-3.5 | Continuous/Shift | Adjust with H₂SO₄ or NaOH |
| Temperature | 25-30°C | Continuous | Adjust heating/cooling |
| Conductivity | >50 mS/cm | Weekly | Add conducting salts |
| Wetter concentration | 0.5-2.0 mL/L | Weekly | Add wetting agent |
Even with proper controls, various issues may arise during trivalent chromium plating. Table 3 outlines common problems and their solutions.
Table 3: Troubleshooting Guide for Trivalent Chromium Plating
| Problem | Possible Causes | Solutions |
|---|---|---|
| Poor throwing power | Low conductivity, improper agitation | Increase conducting salt concentration, optimize agitation |
| Dark deposits | High current density, metallic impurities | Reduce current density, perform pre-electrolysis |
| Pitting | Insufficient wetting, gas inclusion | Increase wetter concentration, improve agitation |
| Low current efficiency | Incorrect pH, high temperature | Adjust pH to 2.5-3.5, reduce temperature |
| Rough deposits | Suspended solids, high current density | Filter bath, reduce current density |
| Poor adhesion | Inadequate cleaning, passive surface | Improve pre-treatment, ensure proper activation |
Trivalent chromium plating is established across multiple industries, with particular importance in automotive, aerospace, electronics, and decorative applications [4] [3]. The technology is increasingly favored over hexavalent chromium due to its safer profile and environmental benefits [4].
For companies using Cr(VI) substances, immediate action is recommended: assess current exposure and emission levels, develop transition plans including timelines for implementing engineering controls or substituting materials, and evaluate supply chain resilience [2]. Participation in the ongoing public consultations on the REACH restriction proposal (open until October 2025) provides an opportunity to influence the final regulatory framework [2].
The transition from hexavalent to trivalent chromium electroplating is both a regulatory imperative and a technical advancement. This compound-based processes offer a viable alternative that significantly reduces environmental and health impacts while producing high-quality functional and decorative coatings. The protocols outlined in this document provide researchers and plating professionals with comprehensive guidelines for implementing trivalent chromium plating processes. Success depends on meticulous control of bath chemistry, operating parameters, and quality assurance measures. As regulatory pressures intensify and technology continues to advance, trivalent chromium plating is positioned to become the dominant technology for chromium electrodeposition across industrial sectors.
The term "chromium acetate" primarily refers to two distinct compounds with different oxidation states, which is the first critical parameter for any separation method.
| Property | Chromium(II) Acetate (Chromous Acetate) | Chromium(III) Acetate (Chromic Acetate) |
|---|---|---|
| Chemical Formula | Cr₂(O₂CCH₃)₄(H₂O)₂ [1] | Cr(C₂H₃O₂)₃·H₂O (common hydrate) [2] |
| Appearance | Brick-red solid [1] | Grayish green to bluish green powder [2] |
| Oxidation State | +2 [1] | +3 [2] |
| Key Characteristic | Contains a quadruple Cr-Cr bond; diamagnetic [1] | More common and stable form [3] [2] |
| Solubility | Poor solubility in water and methanol [1] | Soluble in water [2] |
| Sensitivity | Highly sensitive to air, readily oxidizes [1] | More stable; primary hazard is threat to the environment [2] |
A documented preparation method for this compound involves a direct reaction, avoiding the byproducts of traditional methods.
Process Details:
Proper handling is crucial due to the compounds' specific hazards, particularly for the Cr(II) species.
While explicit separation methods for chromium acetate species were not found, you can approach this challenge systematically:
Here are common questions and solutions for researchers working with this compound.
| FAQ Question | Explanation & Solution |
|---|---|
| Why do different commercial samples have varying colors (green, violet, blue)? | Color indicates chemical composition. Green/grey-green samples are typically dominated by the trinuclear "basic acetate" complex [1]. Violet/blue-violet samples often contain significant amounts of a neutral, cyclic octanuclear complex [2]. |
| What species will I find in a commercial sample? | Commercial material is often ill-defined. Analysis reveals a mixture of cationic, anionic, and neutral species [2]. The table below summarizes the key complexes you may encounter. |
| How can I isolate a specific complex from a commercial sample? | Ion-exchange chromatography can separate the mixture. The neutral octanuclear complex [Cr8(OH)8(O2CCH3)16] can be isolated as it passes through a cation-exchange column without being adsorbed, and can then be crystallized from the solution [2]. |
This table summarizes the key chromium complexes identified in commercial samples, which explains the variability in their properties.
| Complex Name / Type | Nuclearity | Typical Color in Sample | Notes |
|---|---|---|---|
| Basic Chromium Acetate [1] | Trinuclear | Green, Grey-Green | Common; formulated as [Cr3O(O2CCH3)6(H2O)3]+ cation. |
| Cyclic Chromium Acetate [2] | Octanuclear | Violet, Blue-Violet | Neutral complex [Cr8(OH)8(O2CCH3)16]; found in aged samples. |
| Other Charged Species [2] | Various | Variable | Positively and negatively charged complexes; exact structures not always specified. |
The following diagram outlines a logical workflow for diagnosing and addressing composition-related issues in your experiments.
Here are detailed protocols for key experiments cited in the flowchart and troubleshooting guide.
1. Protocol: Isolation of the Neutral Octanuclear Complex [2]
2. Protocol: Alternative Preparation from Chromic Oxide [3]
This compound can be hazardous. Consult its Safety Data Sheet (MSDS) before use. Key points from one supplier's MSDS include [4]:
Here are answers to the most common issues researchers face when working with chromium acetate crosslinking:
FAQ 1: How can I delay the gelation time of my HPAM/Cr³⁺ system for deep penetration? Gelation that is too fast can be controlled using retarders or encapsulation technologies. Retarders like EDTA-4Na work by forming a complex with the Cr³⁺ ions, slowing their availability for crosslinking. One study showed that EDTA-4Na could extend the gelation time from 2 minutes to 46 minutes [1]. Alternatively, a more advanced method involves the encapsulation of the chromium acetate crosslinker within a protective shell (e.g., polyurethane) to ensure no crosslinking occurs until the shell breaks down at the target location [2].
FAQ 2: Why does my gel suffer from syneresis (water expulsion), especially at high temperatures? Syneresis is typically caused by over-crosslinking at elevated temperatures, which leads to the gel network contracting and expelling water [1]. This can be mitigated by incorporating additives that limit excessive crosslinking:
FAQ 3: My gel loses its strength and fails to plug the target zone after traveling through the formation. What is happening? This is a classic issue of performance degradation during propagation. As the gel system travels through porous rock, dilution, shear, and adsorption onto rock surfaces cause a drop in the effective concentration of polymer and crosslinker [3]. To ensure effective plugging, you must design your injection volume and concentration to account for this attenuation. One study found that a stable strong gel (SSG) only formed within the first 21 meters of propagation, after which the gel became progressively weaker [3].
FAQ 4: Which polymer should I choose for high-temperature or high-salinity reservoirs? Standard Hydrolyzed Polyacrylamide (HPAM) performs poorly under harsh conditions. Consider using a hydrophobically modified polyacrylamide (HMPAM). These amphiphilic polymers have demonstrated much better salt resistance, temperature resistance, and shear resistance compared to HPAM [4].
The following tables consolidate critical quantitative data from recent research to aid in your experimental design.
Table 1: Impact of Propagation Distance on Gel Strength This data is critical for designing treatments that require deep placement within a reservoir [3].
| Propagation Distance | Observed Gel Type & Plugging Capability |
|---|---|
| < 21 meters | Stable Strong Gel (SSG): Forms a continuous, effective blocking barrier. |
| 21 - 34 meters | Stable Weak Gel (SWG): Exhibits weaker plugging capacity. |
| > 34 meters | No intact gel: Fails to form a continuous plugging structure. |
Table 2: Optimized Formulations for Specific Applications These formulations serve as a starting point for various operational goals.
| Application Goal | Optimized Formulation | Key Performance Metrics | Source |
|---|---|---|---|
| General Profile Control | 0.22% PAM + 0.15% Chromium Acetate | Effective gelation for profile modification in reservoirs. | [5] |
| Sand Consolidation | 9500 ppm PAM + 2612.5 ppm Cr(III) Acetate + 6500 ppm Nano-Silica | Compressive strength > 3552 kPa; enhances sand grain binding. | [6] |
| Preventing Syneresis | HPAM + Cr(III) Sulfate + 4000 ppm Phenolic Resin + 2 wt% Nano-Bentonite | Near-zero syneresis at 82°C; effective high-temperature plugging. | [1] |
Here are standardized protocols for two key characterization methods.
This is a classic method for a quick assessment of gelation and gel stability.
This quantitative method provides precise data on the gel's mechanical properties.
The diagram below outlines a logical workflow for diagnosing and resolving crosslinking rate issues.
The table below summarizes key information about Chromium(III) Acetate for risk assessment.
| Property | Description |
|---|---|
| Chemical Description | Grayish green to bluish green powder [1]. |
| Primary Hazard | Threat to the environment [1]. |
| Aqueous Solution | Basic (neutralizes acids) [1]. |
| Neutralization Heat | Generates "only a little heat" [1]. |
| Solubility | Soluble in water [1]. |
| Specific Gravity | 1.3 (Denser than water; will sink) [1]. |
Health Hazards: [1]
Q: What personal protective equipment (PPE) is required? A: Wear rubber gloves, safety glasses, and a laboratory coat. If powder becomes airborne, an approved mechanical filter respirator is required [1].
Q: What are the first aid measures for exposure? A: [1]
Q: How should a neutralization reaction be managed safely? A: While the heat generated is reported to be low [1], all acid-base neutralizations should be treated with caution. Standard safe practices include:
The following diagram outlines a general logical workflow for the safe neutralization of this compound, incorporating safety principles.
This information is based on general chemical safety data. Before starting any experiment, you must consult your institution's specific Safety Data Sheet (SDS) for this compound and follow all local institutional safety protocols. The thermal data, particularly the statement that it generates "only a little heat," should be verified through small-scale testing under controlled conditions before scaling up.
1. What are the correct storage conditions for Chromic Acetate? Adhering to the following conditions is crucial for maintaining the stability of chromium acetate and preventing its decomposition [1]:
| Storage Parameter | Recommended Condition |
|---|---|
| Container | Tightly sealed [1] |
| Temperature | 4°C (cool conditions) [1] |
| Environment | Dry and well-ventilated [1] |
| Light Exposure | Protect from light [1] |
| Incompatible Materials | Keep away from strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents [1]. |
2. Is Chromic Acetate stable, and what should I avoid? Yes, chromium acetate is chemically stable under the recommended storage conditions listed above [1].
3. I've had a spill. How do I clean it up safely?
The following diagram outlines the logical workflow for the proper storage and handling of chromium acetate to ensure its stability and safety in the lab.
1. First Aid Measures [1]
2. What is the regulatory status of this material? According to the reviewed safety sheet [1]:
Q1: Why is oxalate difficult to remove from chromium solutions?
Oxalate acts as a complexing agent for chromium(III), forming stable, soluble complexes (e.g., Cr(HC₂O₄)₃) that prevent its simple precipitation [1] [2]. This strong coordination is also exploited in electroplating baths to facilitate chromium deposition [3].
Q2: What are the primary methods for oxalate removal? The two main strategies are:
The following table summarizes the core methods for oxalate removal. The Calcium Precipitation Method is generally the simpler and safer first approach.
| Method | Principle | Key Steps | Advantages & Limitations |
|---|
| Calcium Precipitation [4] | Converts soluble oxalate to insoluble calcium oxalate via addition of calcium ions. | 1. Add soluble calcium salt (e.g., CaCl₂).
2. Adjust pH to ensure completeness.
3. Heat, cool, and filter/centrifuge. | Advantages: Simple, uses common lab chemicals.
Limitations: Introduces calcium ions; may require pH control. |
| Oxidative Destruction [4] | Chemically oxidizes and destroys the oxalate ion using strong oxidizers. | 1. Use oxidant (e.g., KMnO₄, K₂S₂O₈) in acidic, warm conditions.
2. Potential need for catalysts (e.g., Cu²⁺).
3. Filter out any solid byproducts. | Advantages: Destroys oxalate completely.
Limitations: Can over-oxidize Cr(III) to Cr(VI); requires handling strong oxidizers. |
Here are detailed, step-by-step protocols for each method.
This method is recommended as a first attempt due to its straightforward procedure [4].
Cr(III)-Oxalate + Ca²⁺ → CaC₂O₄ (s) + Cr³⁺
CaCl₂), calcium acetate (Ca(CH₃COO)₂), or calcium nitrate (Ca(NO₃)₂). A slight stoichiometric excess may be needed.Use this method if precipitation is ineffective or if complete destruction of oxalate is required. Exercise caution as strong oxidizers and acids are involved [4].
3 K₂S₂O₈ + 2 CrC₂O₄ → Cr₂(SO₄)₃ + 4 CO₂ + 3 K₂SO₄ (example with persulfate)
H₂SO₄). Using sulfuric acid is preferable as it avoids the formation of chlorine gas.Cu²⁺ ions (e.g., a few drops of CuSO₄ solution) as a catalyst. Then, add a solid oxidant like potassium persulfate (K₂S₂O₈) or potassium permanganate (KMnO₄) in excess.KMnO₄ was used) or copper salts.Cr(III) to highly toxic and carcinogenic hexavalent chromium Cr(VI), especially when using strong oxidizers [4] [5]. The appearance of a yellow or golden color in the solution is a potential indicator of Cr(VI) formation. If this occurs, the solution must be handled as hazardous waste and reduced back to Cr(III) before disposal, for example, by using a reducing agent like sodium metabisulfite.
Chromium acetate compounds represent a class of crucial catalysts and reagents in organic synthesis, particularly in reactions involving hydroxyl group substitutions. These compounds exist in multiple oxidation states, with chromium(II) acetate and chromium(III) acetate hydroxide being the most synthetically valuable forms. The distinct electronic configurations of these chromium centers enable them to activate hydroxyl-containing compounds through different mechanisms—either via Lewis acid catalysis in the case of Cr(III) or through redox pathways with Cr(II) species.
For researchers in pharmaceutical development, understanding the structure-activity relationships of these chromium compounds is essential for designing efficient synthetic routes. The coordination geometry around the chromium center, the nature of ancillary ligands, and the oxidation state collectively determine the reactivity patterns observed in hydroxyl substitution chemistry. This technical support guide provides comprehensive troubleshooting information, experimental protocols, and mechanistic insights to address common challenges encountered when working with chromium acetate compounds in synthetic applications.
Table: Comparison of Chromium Acetate Compounds in Hydroxyl Group Substitution Chemistry
| Compound | Oxidation State | Key Structural Features | Primary Applications | Stability Considerations |
|---|---|---|---|---|
| Chromium(II) acetate dihydrate | Cr(II) | Dinuclear structure with Cr-Cr quadruple bond (236.2 pm), axial water ligands | Reductive dehalogenation, organic synthesis, polymerization catalyst | Extremely air-sensitive; requires strict anaerobic conditions |
| This compound hydroxide | Cr(III) | Polynuclear structure with acetate and hydroxide bridges | Lewis acid catalyst for epoxide ring-opening, carboxylate additions | Moderately stable; violet solid, soluble in water |
| Anhydrous chromium(II) acetate | Cr(II) | Shorter Cr-Cr distance (228.8 pm), axial coordination with adjacent acetate groups | Precursor for axially coordinated complexes, organic transformations | Pyrophoric; spontaneously ignites in air, requires inert atmosphere |
The quadruple bond present in chromium(II) acetate derivatives represents a unique feature in transition metal chemistry, consisting of one σ, two π, and one δ bond between the two chromium centers. This electronic structure contributes to the distinct diamagnetic behavior and the characteristic red color of these compounds. The axial coordination sites trans to the metal-metal bond provide opportunities for ligand exchange, making these compounds valuable for catalytic applications.
In contrast, This compound hydroxide exhibits a more conventional octahedral coordination geometry but features a complex polynuclear structure with bridging acetate and hydroxide ligands. This compound serves as an effective Lewis acid catalyst due to the electron-deficient nature of the Cr(III) centers, which can coordinate to oxygen atoms in hydroxyl groups and epoxides, activating them toward nucleophilic attack. The differing stability profiles and reactivity patterns between Cr(II) and Cr(III) acetate compounds necessitate careful selection based on the specific synthetic application. [1] [2] [3]
Unexpected oxidation of chromium(II) species: The bright red color of chromium(II) acetate turning brown or green indicates oxidation to Cr(III) species. This commonly occurs when anaerobic conditions are compromised through leaks in apparatus or oxygen contamination of solvents. Prevention requires meticulous attention to inert atmosphere maintenance through multiple freeze-pump-thaw cycles of solvents and rigorous purging of reaction vessels with inert gas (Ar preferred over N₂ due to lower oxygen permeability). For critical applications, introduce an oxygen scavenger system (e.g., Cr(II) solutions in separate flask) to protect the main reaction. [2] [3]
Solvent selection impacts: When working with chromium(II) acetate complexes with axial ligands, note that methanol-coordinated complexes show particular susceptibility to air exposure and prolonged evacuation, while they remain stable in argon environment. Always match the solvent coordination properties with the complex stability profile—water and pyridine complexes generally demonstrate superior stability. For anhydrous chromium(II) acetate, the extreme sensitivity necessitates handling exclusively in glove boxes or sealed systems, as the compound can spontaneously ignite upon air exposure. [2] [4]
Solvent-dependent reaction rates: In this compound hydroxide-catalyzed additions of carboxylic acids to epichlorohydrin, the reaction kinetics show strong solvent dependence that cannot be predicted solely by dielectric constant or donor-acceptor properties. The complex interaction between solvent molecules and the chromium coordination sphere can either accelerate or decelerate the reaction rate based on the specific carboxylic acid employed. When optimizing such reactions, empirically test multiple solvents including acetonitrile, 1-butanol, chlorobenzene, 1,4-dioxane, nitrobenzene, DMF, DMA, and DMSO to identify the optimal medium. [5]
Coordination competition effects: Polar solvents with strong donor characteristics (e.g., DMF, DMSO) may competitively coordinate to the chromium center, potentially inhibiting the substrate activation. Observation of decreased reaction rates in such solvents suggests the need for alternative solvent selection or increased catalyst loading. For chromium(II) acetate systems, the ligand vapor diffusion (LVD) method provides an innovative solution to coordination challenges by allowing controlled axial ligand addition without dissolution, preventing solvent competition issues. [5] [4]
Low yields in chromium(II) acetate synthesis: Traditional solution-based methods for preparing axially coordinated chromium(II) acetates typically suffer from low yields (~10%) due to the compound's limited solubility and oxygen sensitivity. The recently developed ligand vapor diffusion (LVD) method significantly improves yields to nearly 100% by exposing anhydrous chromium(II) acetate crystals to vapor-phase ligands without dissolution. This approach eliminates the need for solvent degassing and prevents oxidation during crystallization, while producing crystals of 50-100 μm diameter with high purity confirmed by PXRD. [4]
Chromium contamination in products: Residual chromium compounds in final products present particular concerns for pharmaceutical applications. After reactions employing chromium carbene complexes, contamination with volatile and toxic chromium hexacarbonyl requires careful removal through addition of silica gel prior to solvent removal and subsequent filtration with isopropyl alcohol. For chromium acetate hydroxide catalysts, thorough aqueous workup with repeated washes generally removes chromium residues, with ICP-MS analysis recommended to verify absence of chromium in final products. [6]
Table: Solvent Effects on this compound Hydroxide Catalyzed Carboxylic Acid Additions to Epichlorohydrin
| Solvent | Dielectric Constant | Reaction Rate with Acetic Acid | Reaction Rate with Acrylic Acid | Reaction Rate with Methacrylic Acid |
|---|---|---|---|---|
| Acetonitrile | 37.5 | Medium | High | Medium |
| 1-Butanol | 17.8 | Low | Medium | Low |
| Chlorobenzene | 5.6 | Low | Low | Low |
| 1,4-Dioxane | 2.2 | Low | Low | Low |
| Nitrobenzene | 34.8 | High | High | High |
| DMF | 38.3 | High | High | High |
The catalytic mechanism involves activation of the epichlorohydrin through coordination of the epoxide oxygen to the chromium(III) center, followed by nucleophilic attack by the carboxylic acid. This intramolecular process within the chromium coordination sphere enhances regioselectivity compared to traditional base-catalyzed approaches. To execute this protocol: (1) Combine epichlorohydrin (140 mmol) and carboxylic acid (100 mmol) in the chosen solvent (50 mL); (2) Add this compound hydroxide catalyst (1.5 mmol) to the solution; (3) Heat the mixture at 60°C with stirring while monitoring reaction progress by TLC or GC; (4) Upon completion, isolate product through standard aqueous workup and purification. [5]
For preparation of axially coordinated chromium(II) acetates, the innovative LVD method provides significant advantages over traditional solution-based approaches. The procedure entails: (1) Synthesizing anhydrous chromium(II) acetate according to literature methods; (2) Placing the anhydrous compound in the outer chamber of a specialized reaction vessel; (3) Adding the desired ligand (water, methanol, or pyridine) to the inner chamber; (4) Sealing the system under argon atmosphere and heating to just below the ligand's boiling point for 4-6 hours; (5) Cooling gradually to room temperature and collecting the product. This method yields high-purity crystals of 50-100 μm diameter, as confirmed by PXRD analysis, without the oxidation problems that plague solution-based methods. [4]
The time-dependent conversion from anhydrous to hydrated chromium(II) acetate follows a predictable progression, with complete conversion occurring within 5 hours for water and 4 hours for methanol. For researchers requiring specific intermediate compounds, partial conversions can be achieved by controlling reaction time or limiting the amount of ligand vapor present in the system. [4]
The coordination chemistry of this compound hydroxide enables its function as a Lewis acid catalyst in hydroxyl group substitutions. The mechanism begins with substrate coordination, where the chromium center activates the epoxide through oxygen binding, polarizing the C-O bond and making the carbon more susceptible to nucleophilic attack. This is followed by intramolecular nucleophilic attack by the carboxylic acid that has also coordinated to the chromium center, leading to regioselective ring opening. The catalytic cycle completes with product dissociation and catalyst regeneration. This mechanism explains the enhanced regioselectivity observed in chromium(III)-catalyzed epoxide openings compared to uncatalyzed or base-catalyzed reactions. [5]
The ligand vapor diffusion (LVD) method represents a significant advancement in the synthesis of axially coordinated chromium(II) acetates. This innovative approach leverages vapor-phase transport to achieve ligand exchange without dissolving the solid chromium compound, thereby preventing oxidation and maintaining crystalline integrity. The process begins with vapor generation from the liquid ligand in the inner vessel, followed by controlled diffusion through the argon atmosphere to reach the anhydrous chromium(II) acetate in the outer vessel. The solid-vapor reaction occurs at the crystal surfaces, with ligand molecules coordinating to the axial positions of the dinuclear chromium complex. This method successfully produces high-quality crystals with near-quantitative yield while avoiding the solubility limitations and oxidation risks of traditional solution-based methods. [4]
What are the key differences between chromium(II) and this compound in hydroxyl group chemistry?
Chromium(II) acetate features a dinuclear structure with a Cr-Cr quadruple bond (236.2 pm distance in dihydrate) and primarily functions in redox reactions such as reductive dehalogenations. In contrast, this compound hydroxide possesses a polynuclear structure with acetate and hydroxide bridges and serves as a Lewis acid catalyst for reactions involving hydroxyl group substitutions, particularly in epoxide ring-opening reactions. The oxidation sensitivity also differs dramatically—chromium(II) compounds are extremely air-sensitive and require strict anaerobic conditions, while chromium(III) derivatives are considerably more stable. [1] [3]
How do I select the appropriate chromium oxidation state for my specific application?
Select chromium(II) acetate when conducting reductive transformations such as dehalogenation reactions or when seeking to exploit its unique quadruple metal-metal bond in material science applications. Opt for this compound hydroxide when performing Lewis acid-catalyzed reactions including epoxide ring-opening with carboxylic acids or other nucleophiles. For pharmaceutical applications where toxicity is a concern, note that Cr(III) is generally considered less toxic than Cr(VI) species, though appropriate safety measures should still be implemented for both compounds. [5] [3]
What causes the dramatic color changes observed during chromium(II) acetate reactions?
The striking color changes in chromium(II) acetate reactions serve as valuable visual indicators of chemical processes. The characteristic red color of fresh chromium(II) acetate arises from its unique electronic structure featuring the Cr-Cr quadruple bond. When oxidation occurs to Cr(III) species, the color typically shifts to green or brown, providing immediate visual feedback about air exposure. During ligand exchange reactions, color changes can indicate successful coordination—for example, the transformation from brown anhydrous Cr₂(OAc)₄ to red Cr₂(OAc)₄(H₂O)₂ or the distinctive colors of pyridine (different red hue) and methanol (distinct color) complexes. These chromatic indicators are invaluable for monitoring reaction progress and identifying potential issues. [4] [3]
Why does solvent choice significantly impact reaction rates in this compound hydroxide catalyzed reactions?
The solvent dependence observed in this compound hydroxide catalysis stems from multiple factors: (1) Coordination competition between solvent molecules and substrates for the chromium center; (2) Dielectric environment effects on charge separation during epoxide activation; (3) Solvation dynamics that affect the transition state stability; and (4) Polarity influences on the aggregation state of the polynuclear chromium complex. This complex interplay means reaction rates cannot be predicted by a single solvent parameter but must be determined empirically for each carboxylic acid/epoxide pair. [5]
What special handling precautions are necessary for chromium acetate compounds?
Chromium(II) acetate demands strict anaerobic conditions as it is pyrophoric and can spontaneously ignite upon air exposure. Always handle in glove boxes or under inert atmosphere using Schlenk techniques. This compound hydroxide, while more stable, still requires standard precautions for transition metal compounds including skin and eye protection due to potential irritation. For chromium carbene complexes, additional caution is warranted due to contamination with volatile and toxic chromium hexacarbonyl—always use well-ventilated hoods with proper breathing protection. All chromium waste should be disposed as heavy metal contaminants according to approved procedures. [2] [6]
How can I safely dispose of chromium-containing waste from these reactions?
Chromium acetate (Cr(CH₃COO)₃) is typically produced by reacting a chromium(III) salt with acetic acid or acetate ions [1]. The process aims to create a stable, coordination compound valuable as a catalyst, textile mordant, and precursor to other materials [2] [1] [3].
The general industrial process involves several key stages [1]:
The following table summarizes key parameters and potential optimization strategies based on general principles and the information available. Note that specific quantitative data for yield and purity at lab-scale was not available in the search results.
| Parameter | Typical/Reported Conditions | Optimization & Troubleshooting Strategy |
|---|---|---|
| Raw Materials | Chromium(III) hydroxide (Cr(OH)₃), Chromium(III) chloride (CrCl₃), Acetic Acid [1]. | Use high-purity starting materials to minimize impurity introduction. Ensure chromium salt is fully dissolved before reaction. |
| Reaction Temperature | Heating involved (specific temperature not detailed) [1]. | Control temperature precisely; too low may slow reaction, too high may promote decomposition or impurities. |
| pH Control | Critical for complex formation and purity [4]. | Monitor and adjust pH to ensure optimal complexation of chromium and acetate ions. |
| Purification | Filtration, washing, and recrystallization [1]. | Implement multiple recrystallization steps from suitable solvents (e.g., water) to enhance crystal purity. |
| Drying | Oven drying [1]. | Use controlled temperatures to avoid thermal degradation; ensure complete solvent removal without decomposing the product. |
For a clearer understanding, the following diagram outlines the general workflow for synthesizing and optimizing chromium acetate, integrating the key parameters from the table above.
To build a more comprehensive knowledge base with detailed troubleshooting data, I suggest you:
Here are answers to common problems researchers face when working with chromium acetate:
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor crystallization yield | Acetate ions form strong complexes with Cr(III), hindering sulfate substitution [1]. | Pre-convert chromium acetate to hydroxide/carbonate, then react with target acid [1]. |
| Product difficult to purify | Traditional methods (e.g., sodium acetate + chromium sulfate) produce thick, hard-to-handle products [2]. | Use a direct synthesis from chromium oxide and acetic acid with an initiator for a granular, pure product [2]. |
| Low purity with impurities | Co-crystallization of by-products (e.g., potassium acetate) due to similar solubility [1]. | Carefully control reactant solubility or use an alternative synthesis route to avoid problematic by-products [1]. |
| Oxidation of Chromium (II) | Chromous (Cr(II)) acetate is highly sensitive to air oxygen [3]. | Perform synthesis under inert atmosphere (Argon) and rapidly cool in a freezer to protect from oxidation [4]. |
This method avoids the purification issues of traditional routes and produces a granular product [2].
This one-pot method is superior to traditional anaerobic multi-step procedures [3].
This seed-mediated growth method produces high-quality, large crystals of coordinated complexes (e.g., with water or pyridine) [4].
This diagram illustrates the decision-making process covered in the FAQs and protocols:
While specific occupational exposure limits for this compound were not located, the following table summarizes key handling information.
| Aspect | Details & Guidelines |
|---|---|
| OSHA PEL (Cr III) | Not specifically listed in search results; handle as a nuisance dust and per general safety protocols. |
| Physical Form | Dark green, solid crystalline powder [1]. |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, acetone) [1]. |
| Primary Hazards | Inhalation of dust, ingestion, skin/eye contact. Avoid prolonged/repeated exposure [1]. |
Adopt these precautions to minimize exposure when handling the powdered solid.
Chromium(III) is a trivalent, stable form with lower toxicity, making it safer for industrial use. Chromium(VI) is hexavalent, highly toxic, carcinogenic, and an environmental hazard [1].
For small, controlled amounts that generate no dust, benchtop use may be acceptable. However, any procedure that involves transferring powder or could generate aerosols or dust should be conducted in a fume hood.
All chromium acetate waste must be collected separately as hazardous heavy metal waste. Contact your institution's environmental health and safety (EHS) department for specific packaging, labeling, and disposal procedures. Never dispose of it with regular trash or down the drain.
The following workflow summarizes the key steps for safely handling this compound in the laboratory.
Laboratory Safety Workflow for this compound
Scientific literature indicates that both chromium(III) acetate and iron(III) acetate form complexes centered around a trinuclear metal cluster. The key similarity lies in this [M3O(O2CCH3)6(H2O)3]+ unit (where M is Cr or Fe), which consists of three metal atoms connected by a central oxygen atom and bridged by six acetate groups [1] [2].
The structure of the iron compound, [Fe3O(CH3COO)6(H2O)3][AuCl4]·6H2O, is described as "typical for μ3-O bridged trinuclear ferric compounds," with the iron atoms at the vertices of a near-equilateral triangle [2]. This compound is also described as a family of salts with the identical cationic formula, [Cr3O(O2CCH3)6(OH2)3]+ [3]. This suggests their core structures are isomorphous.
The following diagram illustrates this shared structural motif:
The table below summarizes the known properties and characteristics of these two compounds based on the available information.
| Parameter | This compound | Iron(III) Acetate |
|---|---|---|
| Common Formula | [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺ [1] [3] |
[Fe₃O(CH₃COO)₆(H₂O)₃]⁺ [2] |
| Core Structure | Trinuclear, μ₃-oxo-bridged [3] | Trinuclear, μ₃-oxo-bridged [2] |
| Metal-Metal Bond | Information not found in search results | Coupled by antiferromagnetic exchange interactions [2] |
| Typical Form | Gray-green powder or blue-green paste [1] | Information not found in search results |
| Key Applications | Textile mordant, tanning, catalyst, emulsion hardener [4] [1] | Serves as a model for magnetochemistry; used in catalyst research [2] |
| Magnetic Properties | Information not found in search results | Antiferromagnetic (J = -29.0 cm⁻¹) [2] |
The structural similarities mean that the same suite of analytical techniques is used to characterize both compounds. Here are the detailed methodologies cited in the search results:
The shared structural motif leads to different applications rooted in the distinct chemical properties of chromium and iron:
| Feature | This compound Trimer | This compound Octamer |
|---|---|---|
| Common Name | Basic chromium acetate [1] | Chromium acetate hydroxide [2] |
| Molecular Formula | [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺ [1] [3] | [Cr₈(OH)₈(O₂CCH₃)₁₆] (Neutral) [3] |
| Chemical Structure | Linear trinuclear cluster with a central μ₃-oxo ligand [1] | Cyclic octanuclear ring structure [3] |
| Cr-Cr Bridge | Acetate and a central oxo (O²⁻) ligand [1] | Hydroxo and acetate ligands [3] [2] |
| Overall Charge | +1 (Cationic) [1] [3] | 0 (Neutral) [3] |
| Typical Form | Major component in "basic chromium acetate" [1] [3] | A neutral species in commercial acetates, can crystallize from aged solutions [3] |
The following are established experimental protocols for differentiating between the trimer and octamer complexes, primarily based on ion-exchange chromatography and spectroscopic techniques [4] [3].
This method separates the complexes based on their difference in ionic charge.
The workflow for this separation and analysis is outlined below.
These methods provide information on the molecular structure and composition of the separated complexes.
The distinction between these oligomeric forms is critical for applied research:
The table below summarizes the key characteristics of the two main types of chromium acetate based on the available information.
| Compound | Oxidation State | Key Structural Features | Key Applications / Notes |
|---|---|---|---|
| Chromium(II) Acetate (Anhydrous) [1] | Cr(II) | Dinuclear complex with a quadruple metal-to-metal bond, formulated as [Cr₂(O₂CCH₃)₄] [1]. | Used as a starting material for dinuclear Cr(II) complexes and as a reagent in organic reactions and polymerization processes [1]. |
| Chromium(III) Acetate [2] | Cr(III) | Information on its specific molecular structure is not provided in the search results. Appears as a blue-violet or grayish green to bluish green powder [2]. | Used in dyeing, tanning, hardening photographic emulsions, and as an oxidation catalyst [2]. Considered less toxic than Cr(VI) compounds [2]. |
While the search results lack specific protocols for chromium acetate, the general workflow for determining and validating a macromolecular (e.g., protein) structure via X-ray crystallography is highly standardized and involves the steps below [3] [4]. The same underlying principles apply to small molecules like chromium acetate.
The quality of a final structure model is assessed using several key metrics [5]:
The table below summarizes the fundamental differences between the two main types of chromium acetate coordination compounds.
| Feature | Chromium(II) Acetate | Chromium(III) Acetate |
|---|---|---|
| Oxidation State | +2 [1] [2] | +3 [3] [4] |
| Common Formula | Cr₂(O₂CCH₃)₄(H₂O)₂ [2] | [Cr₃(OAc)₆(H₂O)₃]⁺ (a common, trinuclear form) [3] |
| Molecular Structure | Dinuclear "paddle-wheel" structure with a Cr–Cr quadruple bond [2] [5] | Trinuclear cluster with a triangular Cr₃ core bridged by acetate ions [3] |
| Key Property | Diamagnetic; highly sensitive to oxidation by air [2] [6] | Kinetically inert; relatively stable [4] |
| Primary Applications | Starting material for other Cr(II) complexes; organic dehalogenation reagent [2] [6] | Mordant in textile dyeing; catalyst in leather tanning [3] |
Here are specific methodologies and findings for chromium acetates from the recent literature.
A 2020 study described a "ligand vapor diffusion" method to synthesize axially coordinated Chromium(II) acetate complexes in gram-scale with high yield [5].
A 2023 study compared the kinetic stability of metal complexes with bridged and unbridged macrocyclic ligands, including a Chromium(III) complex [7].
Experimental Protocol:
Key Finding: The study concluded that the stability of macrocyclic complexes is highly dependent on ligand-metal complementarity. The benefit of a rigid, cross-bridged ligand structure for enhancing kinetic stability was most pronounced for the copper(II) ion with a cyclam-based ligand (a 14-membered ring), and less so for other metal-ligand combinations [7].
A 2020 review summarized the antimicrobial activity of 32 different Chromium(III) coordination compounds [8].
General Synthesis Protocol:
Proposed Mechanism of Action: The review suggests that Chromium(III) complexes can interact with cysteine and histidine residues in microbial cellular proteins, forming stable complexes. This can disrupt enzyme function and cellular respiration. Another potential mechanism is the generation of reactive oxygen species (ROS), which can trigger apoptosis in microbial cells [8].
The toxicity of chromium is fundamentally dependent on its valence state, primarily comparing Trivalent Chromium [Cr(III)] and Hexavalent Chromium [Cr(VI)] [1] [2].
Table 1: Fundamental Comparison of Chromium(III) and Chromium(VI)
| Characteristic | Chromium (III) | Chromium (VI) |
|---|---|---|
| General Toxicity Profile | Low order of toxicity; essential micronutrient [1] [3] [4] | Proven toxin, mutagen, and carcinogen [1] [2] |
| Cellular Uptake | Passive diffusion and phagocytosis; limited [4] [5] | Active transport via anion channels (resembles sulfate/phosphate) [2] |
| Essentiality | Essential for insulin function, lipid, and carbohydrate metabolism [1] [4] | Not essential; purely toxic [1] |
| Carcinogenicity Classification (IARC) | Not classifiable as to carcinogenicity to humans (Group 3) [4] | Known human carcinogen (by inhalation) (Group 1) [4] |
| Genotoxicity & Mutagenicity | Not considered mutagenic in most systems; no firm evidence for in vivo mutagenicity [4] | Positive in most in-vitro tests; causes chromosomal aberrations [4] |
| Oxidative Stress | Can induce oxidative stress and DNA damage under specific conditions (e.g., with picolinate ligand) [1] [6] | Induces significant oxidative stress via reactive oxygen species (ROS) generation during intracellular reduction [1] [2] |
| Primary Excretion Route | Urine [4] | Urine [4] |
Table 2: Quantitative Toxicity Data from Experimental Models
| Model / Parameter | Chromium (III) | Chromium (VI) |
|---|---|---|
| Sulfur-Oxidizing Bacteria (EC50) | Non-toxic at concentrations up to 100 mg/L [7] [5] | 2-h EC50: 1.5 - 2.7 mg/L [7] [5] |
| Occupational Exposure Limit (OSHA, Air) | 0.5 mg/m³ TWA [3] [2] | 0.005 mg/m³ TWA [2] |
| IDLH (Immediately Dangerous to Life or Health) | 25 mg/m³ [3] | 15 mg/m³ (as Cr(VI)) |
| Gastrointestinal Absorption | 0.5% - 1% from diet [4] | 2% - 8% (reduced to Cr(III) in stomach) [4] |
The safety of Cr(III) is highly dependent on the organic ligand it is bound to, which influences its bioavailability and potential cellular effects [1].
Table 3: Comparison of Chromium(III) Compound Ligands
| Chromium(III) Compound | Safety and Toxicological Profile |
|---|
| Chromium Picolinate | - Produces significantly more oxidative stress and DNA damage than niacin-bound chromium [1].
To ensure reproducibility for researchers, here are the detailed methodologies from key studies cited in the comparison tables.
This protocol is used to assess the fundamental cytotoxicity and oxidative stress induction of chromium compounds, as referenced in [1].
Workflow Overview:
Key Steps:
This specific protocol was used to evaluate the novel Cr(III)-based compound's mechanism of action against viral entry [8].
Workflow Overview:
Key Steps:
This bioassay provides a rapid method for comparing the relative toxicity of Cr(III) and Cr(VI) in aqueous environments [7] [5].
Key Steps:
While generally less toxic, certain Cr(III) compounds can induce cell death through specific pathways, particularly under prolonged exposure or with specific ligands.
Pathway of Cr(III)-Induced Apoptosis via ER Stress:
The table below summarizes the core characteristics of the two main types of chromium acetates.
| Feature | Basic Chromium(III) Acetate | Chromium(II) Acetate (Chromous Acetate) |
|---|---|---|
| Chemical Formula | [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺ (Cation) [1] | Cr₂(CH₃CO₂)₄(H₂O)₂ [2] |
| Central Structure | Trinuclear, with three Cr(III) ions bridged by a central μ₃-oxo ligand [1] [3] | Dinuclear, with two Cr(II) ions linked by a metal-metal quadruple bond [2] |
| Appearance | Grayish-green to bluish-green solid [1] | Brick-red solid [2] |
| Key Property | Paramagnetic [3] | Diamagnetic [2] |
| Solubility | Soluble in water [1] | Poorly soluble in water and methanol [2] |
| Primary Applications | Tanning, textile dyeing [4]; cross-linking agent in polymer gels for oil recovery [5] | Reducing agent (e.g., dehalogenation of organic compounds), oxygen scrubber, synthetic precursor [2] |
The preparation and characterization of these complexes involve specific protocols tailored to their sensitivity and unique structures.
2 Cr³⁺ + Zn → 2 Cr²⁺ + Zn²⁺ [2].2 Cr²⁺ + 4 CH₃COO⁻ + 2 H₂O → Cr₂(CH₃COO)₄(H₂O)₂ [2].The following workflow outlines the primary experimental techniques used to differentiate between these complexes:
The fundamental structural differences between these acetates direct them toward entirely different applications.
It's worth noting that chromium(III) compounds, including salts like acetate, are extensively studied for potential effects on glucose metabolism, with recent research suggesting mitochondrial ATP synthase as a molecular target [6]. However, this pharmacological research typically uses simple Cr(III) salts rather than the pre-formed basic acetate complex.
| Method | Principle | Key Performance Data (from search results) | Applicability to Chromium Acetate |
|---|---|---|---|
| ICP-MS (Inductively Coupled Plasma Mass Spectrometry) | Ionizes the sample and separates ions based on mass-to-charge ratio. | LOD for Cr in blood [1]: ~6 ppb (by AAS, a related technique). Uncertainty [2]: 4.2-7.9% for Cr(VI) in water. | Ideal for ultra-trace total chromium analysis. Requires sample digestion to destroy the organic acetate matrix. |
| GF-AAS (Graphite Furnace Atomic Absorption Spectroscopy) | Atomizes the sample in a graphite tube and measures absorption of light at a specific wavelength. | LOD for Cr in blood [1]: ~6 ppb. Note: Highly susceptible to matrix interference [1]. | Suitable for trace-level total chromium. Sample digestion and matrix modification are often necessary. |
| Potentiometric Sensor | Measures the potential change of an ion-selective electrode. | Linear Range for Cr(III) [3]: ( 1.0 \times 10^{-10} ) to ( 7.0 \times 10^{-3} ) mol/L. Nernstian Slope [3]: 19.28 mV/decade. | A promising, low-cost technique for direct Cr(III) measurement. Selectivity over other metal ions must be validated [3]. |
| HPLC-ICP-MS (High-Performance Liquid Chromatography-ICP-MS) | Separates chemical species via chromatography before elemental detection. | Recovery [2]: 93-115% for Cr(III) and Cr(VI) in water. LOQ [2]: Satisfied for water matrices (specific values not given). | The best choice if you need to quantify chromium acetate specifically in the presence of other Cr species. Method development is required. |
| UV-Vis Spectrophotometry (DPC Method) | Derivatization with 1,5-diphenylcarbazide (DPC) forms a colored complex measured by absorption. | Linear Range for Cr(VI) [4]: 0 to 0.8 mg/L. Not suitable for high concentrations (>1 mg/L) without excessive dilution [4]. | Applicable only for Cr(VI). Cannot be used for chromium acetate (Cr(III)) unless an oxidation step is added, which complicates validation. |
Here are detailed methodologies for two key techniques from the search results.
This protocol is adapted from a study that used a modified carbon paste electrode for chromium detection [3].
This protocol is adapted from a validated method for determining Cr(III) and Cr(VI) in drinking water [2].
For any chosen method, you must establish its validity. The workflow below outlines the core parameters and process.
A crucial part of accuracy assessment is statistically comparing your results to a reference value, as shown in the formula below [7]: [ t_{cal} = \frac{|\bar{x}{lab} - x{ref}|}{s_{lab}/\sqrt{n_{lab}}} ] Where ( \bar{x}{lab} ) is your mean result, ( x{ref} ) is the reference value, ( s_{lab} ) is your standard deviation, and ( n_{lab} ) is the number of replicates. This ( t_{cal} ) value is then compared to a critical t-value from statistical tables [7].
When preparing your comparison guide for researchers, please emphasize these critical points derived from the search results:
The table below summarizes the performance characteristics of chromium-based crosslinkers and other common types based on the gathered research.
| Crosslinker Type | Common Polymers | Key Performance Characteristics | Typical Applications |
|---|
| Chromium Acetate | HPAM (Hydrolyzed Polyacrylamide) [1] [2] [3] | • Effective for 3D network gel formation [1]. • Can suffer from syneresis (water expulsion), especially at high temperatures or with high crosslink density, potentially compromising long-term plugging performance [2]. | Water shut-off in oil wells, conformance control in heterogeneous reservoirs [1] [2]. | | Chromium Sulfate | HPAM [2] | • More cost-effective and readily available than chromium acetate [2]. • Forms high-strength gels but exhibits significant syneresis at high temperatures (e.g., 44.4% at 82°C) [2]. • Gelation time can be extended with retardants like EDTA-4Na [2]. | Designed as an economical alternative to chromium acetate for water shut-off in high-permeability zones [2]. | | Benzoguanamine Resin (e.g., Cymel 1123) | Carboxyl-functionalized Acrylic Polymers [4] | • Offers a superior balance of tack, peel adhesion, and shear strength [4]. • Crosslinking requires temperatures of ~120°C and is acid-catalyzed [4]. | Pressure-sensitive adhesives (e.g., for automotive, furniture industries) [4]. | | Melamine-Formaldehyde Resin (e.g., Cymel 303, 370) | Carboxyl-functionalized Acrylic Polymers [4] | • Provides a good balance of adhesive properties, though benzoguanamine may outperform it [4]. • Crosslinking requires high temperatures and acid catalysts [4]. | Thermoset coatings, pressure-sensitive adhesives [4]. | | Zirconate | Guar-based polymers, derivatized guar [5] | • Provides superior thermal stability for ultra-high temperature applications [5]. • Often designed for delayed activation for deep penetration [5]. | Hydraulic fracturing ("fracking") in high-temperature wells [5]. | | Borate | Guar-based polymers [5] | • Cost-effective and field-proven [5]. • Can be formulated for surface or delayed crosslinking [5]. | Hydraulic fracturing, typically for low to moderate-temperature applications [5]. |
The quantitative data available is largely from materials science, but the experimental approaches may be useful for your guide.
A key challenge with chromium crosslinkers like acetate and sulfate is syneresis. The following diagram illustrates the generally accepted mechanism for this phenomenon, particularly for polyacrylamide-based polymers.
The search results lack direct comparisons of chromium acetate with other crosslinkers in a pharmaceutical or biological context. To find more relevant information, I suggest you:
chromium acetate crosslinking drug delivery hydrogel," "crosslinker cytotoxicity comparison," or "gelatin hydrogel crosslinker performance comparison."